4-Chloro-1H-pyrazolo[3,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQSKVILVJWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309670 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-28-0 | |
| Record name | 29274-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents predicted data, general experimental protocols, and data from closely related analogs to serve as a valuable reference for researchers in the field.
Compound Overview
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to purines and other biologically active molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and further development.
Chemical Structure:
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |
| Molecular Weight | 153.57 g/mol | Abovchem[2] |
| CAS Number | 29274-28-0 | Abovchem[2] |
| Appearance | Solid (predicted) | Sigma-Aldrich[3] |
| Storage | Refrigerator | Sigma-Aldrich[3] |
Mass Spectrometry
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.0167 |
| [M+Na]⁺ | 175.9986 |
| [M+K]⁺ | 191.9725 |
| [M-H]⁻ | 152.0021 |
| Data sourced from PubChem. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Although specific experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature, data for structurally related pyrazolopyridine derivatives can provide valuable insights into expected chemical shifts and coupling patterns.
Note: The following tables present data for analogous compounds and should be used as a reference for predicting the spectral features of this compound.
Table 3: ¹H NMR Data for Representative Pyrazolo[3,4-b]pyridine Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 8.45 (dd, J = 4.7, 1.5 Hz, 1H), 7.11 (dd, J = 4.7, 0.7 Hz, 1H), 2.65 (s, 3H) |
| 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | CDCl₃ | 10.21 (s, 1H), 8.80 (s, 1H), 8.25 (s, 1H), 4.50 (q, J = 7.3 Hz, 2H), 1.59 (t, J = 7.3 Hz, 3H) |
Table 4: ¹³C NMR Data for Representative Pyrazolo[3,4-b]pyridine Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 152.0, 148.8, 142.1, 120.2, 117.2, 11.4 |
| 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | CDCl₃ | 188.9, 154.1, 149.9, 143.2, 133.2, 122.1, 118.9, 42.0, 15.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=N, C=C, and C-Cl bonds.
Table 5: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (pyrazole) | 3100 - 3300 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch (pyridine & pyrazole) | 1620 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-Cl stretch | 700 - 850 |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not available. The following are generalized procedures for the characterization of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilution may be necessary depending on the ionization technique.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements for elemental composition determination.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or ATR crystal.
-
Record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized heterocyclic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Signaling Pathways and Logical Relationships
As this compound is a synthetic compound, its involvement in specific biological signaling pathways is not inherently defined. However, its structural similarity to purine analogs suggests potential interactions with enzymes that utilize purines as substrates, such as kinases or polymerases. The following diagram illustrates a hypothetical logical relationship for screening this compound as a kinase inhibitor.
Caption: Hypothetical screening of this compound as a kinase inhibitor.
References
Spectroscopic Analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. Understanding the precise molecular structure and electronic environment is crucial for the rational design and development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for this compound, including experimental protocols and data interpretation.
Molecular Structure
The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is essential for the correct assignment of NMR signals.
Caption: Molecular Structure of this compound.
¹H and ¹³C NMR Spectral Data
Regrettably, a comprehensive, experimentally verified, and published dataset for the ¹H and ¹³C NMR spectra of this compound could not be located in the publicly available scientific literature and chemical databases. While spectral data for numerous derivatives and isomers are available, the specific data for the parent compound remains elusive.
For the purpose of this guide, and to provide a framework for researchers working with this compound, a hypothetical but realistic set of NMR data is presented below. These values are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy for heterocyclic systems. Researchers should verify this data with their own experimental results.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 8.2 - 8.4 | s | - |
| H5 | 7.3 - 7.5 | d | 5.0 - 6.0 |
| H6 | 8.5 - 8.7 | d | 5.0 - 6.0 |
| NH (pyrazole) | 13.0 - 14.0 | br s | - |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C3 | 135 - 140 |
| C3a | 115 - 120 |
| C4 | 148 - 152 |
| C5 | 118 - 122 |
| C6 | 150 - 154 |
| C7a | 145 - 150 |
Experimental Protocols
A standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is suitable for variable temperature studies. Deuterated chloroform (CDCl₃) can also be used, but the solubility of the compound should be checked beforehand.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, may be required due to the low natural abundance of ¹³C.
-
Data Processing and Interpretation Workflow
The following diagram illustrates a typical workflow for processing and interpreting the acquired NMR data.
Caption: Workflow for NMR Data Processing and Interpretation.
Signaling Pathways and Logical Relationships
While this document focuses on the spectral characterization of a single molecule, it is important to understand the context in which this data is used. For drug development professionals, the structural information derived from NMR is a critical input for understanding how a molecule might interact with biological targets. The diagram below illustrates a simplified logical relationship between structural data and its application in drug discovery.
Caption: Logical Flow from NMR Data to Drug Discovery.
Conclusion
Mass spectrometry analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine and its fragments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed fragmentation pathway based on established principles of mass spectrometry and data from analogous structures, including the parent 1H-pyrazolo[3,4-b]pyridine and chlorinated pyridine derivatives.
Introduction
This compound is a bicyclic aromatic compound containing a fused pyrazole and pyridine ring system. The presence of a chlorine atom and multiple nitrogen atoms makes mass spectrometry an ideal technique for its structural elucidation and quantification. This guide outlines the expected behavior of this molecule under common mass spectrometry conditions, particularly Electron Ionization (EI), and provides detailed experimental protocols for its analysis.
Proposed Mass Spectrometry Analysis
Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. The analysis of this compound is expected to reveal a characteristic molecular ion peak and a series of fragment ions resulting from the successive loss of neutral molecules and radicals.
Predicted Mass Spectral Data
The following table summarizes the predicted quantitative data for the major ions expected in the mass spectrum of this compound. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in characteristic isotopic patterns for chlorine-containing fragments (M+ and M+2 peaks).
| Proposed Fragment Ion | Chemical Formula | m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Neutral Loss |
| Molecular Ion [M]⁺ | C₆H₄ClN₃⁺ | 153 | 155 | - |
| [M - H]⁺ | C₆H₃ClN₃⁺ | 152 | 154 | H |
| [M - Cl]⁺ | C₆H₄N₃⁺ | 118 | - | Cl |
| [M - HCN]⁺ | C₅H₄ClN₂⁺ | 126 | 128 | HCN |
| [M - Cl - HCN]⁺ | C₅H₄N₂⁺ | 91 | - | Cl, HCN |
| [M - 2HCN]⁺ | C₄H₃ClN⁺ | 99 | 101 | 2HCN |
| [C₄H₃N]⁺ | C₄H₃N⁺ | 65 | - | Cl, 2HCN |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions. The primary proposed pathways involve the loss of a chlorine radical, the sequential loss of hydrogen cyanide (HCN) from the pyrazole and pyridine rings, or a combination of these processes.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Dissolve the solid this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile compounds or when analyzing complex mixtures.
Sample Preparation:
-
Dissolve the solid this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
Instrumentation and Parameters:
-
Liquid Chromatograph:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Scan Range: m/z 50-500.
-
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While direct experimental data is not widely published, the proposed fragmentation pathways and detailed experimental protocols offer a robust starting point for researchers. The characteristic isotopic signature of chlorine, combined with the predictable fragmentation of the pyrazolopyridine core, should allow for confident identification and structural analysis of this compound and its derivatives in various research settings.
Solubility of 4-Chloro-1H-pyrazolo[3,4-b]pyridine in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various bioactive molecules. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in synthesis, purification, formulation, and biological screening assays. This technical guide provides an overview of the solubility of this compound, outlines detailed experimental protocols for solubility determination, and presents a general workflow for these procedures.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers standardized methods for researchers to determine its solubility in their specific laboratory contexts.
Data Presentation: Solubility in Common Laboratory Solvents
The following table provides a template for documenting the solubility of this compound. Researchers can utilize this structure to record their own experimental findings.
| Solvent | Chemical Formula | Type | Observed Solubility (mg/mL at 25°C) | Notes |
| Water | H₂O | Protic, Polar | Data not available | |
| Ethanol | C₂H₅OH | Protic, Polar | Data not available | |
| Methanol | CH₃OH | Protic, Polar | Data not available | |
| Dimethyl Sulfoxide | (CH₃)₂SO | Aprotic, Polar | Data not available | Often used as a solvent for stock solutions in biological assays. |
| N,N-Dimethylformamide | (CH₃)₂NCH | Aprotic, Polar | Data not available | |
| Acetone | (CH₃)₂CO | Aprotic, Polar | Data not available | |
| Acetonitrile | CH₃CN | Aprotic, Polar | Data not available | |
| Dichloromethane | CH₂Cl₂ | Aprotic, Nonpolar | Data not available | |
| Chloroform | CHCl₃ | Aprotic, Nonpolar | Data not available | |
| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic, Moderately Polar | Data not available | |
| Tetrahydrofuran | C₄H₈O | Aprotic, Polar | Data not available | |
| Toluene | C₇H₈ | Aprotic, Nonpolar | Data not available | |
| Hexanes | C₆H₁₄ | Aprotic, Nonpolar | Data not available |
Experimental Protocols
The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic solubility being more common in early-stage high-throughput screening and thermodynamic solubility being more relevant for later-stage development and formulation.
General Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for experimental solubility determination.
Kinetic Solubility Assay Protocol
This method is rapid and suitable for high-throughput screening. It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader or nephelometer
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[1]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.
-
UV/Vis Spectroscopy: After allowing any precipitate to settle (or after centrifugation of the plate), measure the absorbance of the supernatant at the compound's λ_max. A deviation from the linear relationship between absorbance and concentration indicates precipitation.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Thermodynamic Solubility Assay (Shake-Flask Method) Protocol
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium.
Materials:
-
This compound (solid)
-
Selected laboratory solvent
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period, typically 24-48 hours, to ensure that equilibrium is reached.[2]
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For finer particles, centrifuge the vial at a high speed to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using HPLC or UV/Vis spectrophotometry.
-
Construct a calibration curve from the standards.
-
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. While readily available quantitative data is limited, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility in a variety of common laboratory solvents. Accurate and consistent solubility data will facilitate the seamless integration of this versatile compound into synthetic workflows and biological screening campaigns, ultimately accelerating the drug discovery process.
References
Physical and chemical properties of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
Introduction
4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a fused pyrazole and pyridine ring system, serves as a versatile scaffold for the synthesis of a wide range of functionalized molecules. The pyrazolo[3,4-b]pyridine core is a known "privileged scaffold" found in numerous biologically active compounds, including kinase inhibitors and antiviral agents[1][2][3].
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, reactivity, and applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The pyrazolo[3,4-b]pyridine system can exist in two tautomeric forms, the 1H- and 2H-isomers; however, computational studies have shown the 1H-tautomer to be significantly more stable[4][5].
General Information and Identifiers
This section summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 29274-28-0 | [6][7] |
| Molecular Formula | C₆H₄ClN₃ | [6][7][8] |
| Molecular Weight | 153.57 g/mol | [6][7][8] |
| IUPAC Name | This compound | |
| Synonym | 5-chloro-2,8,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene | [8] |
| InChI Key | AKWQSKVILVJWPC-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CN=C2C(=C1Cl)C=NN2 | [8][] |
| MDL Number | MFCD11846313 | [7][10] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Most of the quantitative data available are based on computational predictions.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Purity | ≥97% - 98% | [6][8] |
| Boiling Point | 194.5 ± 50.0 °C (Predicted) | [] |
| XlogP | 1.4 - 1.6113 (Predicted) | [8][11] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų (Predicted) | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bonds | 0 | [8] |
Spectral Data
While specific spectral data files are not publicly available in the search results, various suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request for their products[10][12].
| Data Type | Description |
| ¹H NMR | Expected signals would correspond to the protons on the pyridine and pyrazole rings. |
| ¹³C NMR | Expected signals would correspond to the six carbon atoms in the bicyclic system. |
| Mass Spectrometry (MS) | Predicted monoisotopic mass is 153.00937 Da. Expected adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻[11]. |
Synthesis and Reactivity
The synthesis of the this compound scaffold is a critical step for further chemical elaboration.
Synthesis
A common and effective method for synthesizing 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction [4][5]. This reaction typically involves the condensation of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[4]. Other synthetic strategies involve building the pyrazole ring onto a pre-existing substituted pyridine, or conversely, forming the pyridine ring from a substituted pyrazole[5][13].
Caption: Generalized workflow for the Gould-Jacobs synthesis of the target compound.
Reactivity
The primary site of reactivity on this compound is the chlorine atom at the C4 position. This chloro group acts as a good leaving group, making the compound an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents. For instance, it readily reacts with anilines and other amines, often catalyzed by palladium complexes (e.g., Buchwald-Hartwig amination), to form 4-amino-substituted pyrazolopyridine derivatives[2][14]. This reactivity is fundamental to its role as a versatile intermediate in the synthesis of compound libraries for drug discovery[1][14].
Caption: Reactivity of the C4-chloro position for generating diverse derivatives.
Biological and Pharmacological Context
The pyrazolo[3,4-b]pyridine scaffold is prevalent in modern drug discovery. Derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[1][3].
-
Kinase Inhibition: The scaffold is a key component of various kinase inhibitors. For example, derivatives have been designed and synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cancer[2].
-
Antiviral Activity: Certain modified pyrazolo[3,4-b]pyridines have been investigated as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme[1].
-
Antiprotozoal Agents: Derivatives have been synthesized and tested for potential antimalarial and anti-Leishmania activity[14].
-
Covalent Modifiers: The electrophilic nature of the 4-chloro substituent has been exploited to design covalent inhibitors that target cysteine residues in proteins[15].
Safety and Handling
This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.
| Safety Aspect | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
| Storage | Store in a refrigerator (2-8°C), under an inert atmosphere | [10] |
| Shipping Temperature | Room Temperature |
Experimental Protocols (Cited Methodologies)
Gould-Jacobs Reaction for Scaffold Synthesis (Representative Protocol)
This protocol is a generalized representation based on the Gould-Jacobs reaction described in the literature[4].
-
Condensation: A solution of 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a suitable solvent, such as ethanol, is heated at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The intermediate from the condensation step is typically cyclized at a higher temperature, often in a high-boiling solvent like Dowtherm A, to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative.
-
Chlorination: The dried 4-hydroxy intermediate is treated with an excess of phosphorus oxychloride (POCl₃), often with gentle heating.
-
Work-up: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The pH is adjusted to be neutral or slightly basic, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Nucleophilic Aromatic Substitution with an Aniline (Representative Protocol)
This protocol is a generalized representation for the synthesis of 4-anilino derivatives, a common follow-up reaction[2][14].
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq), the desired aniline derivative (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) are combined.
-
Solvent and Atmosphere: The vessel is purged with an inert gas (e.g., Argon or Nitrogen), and a dry, degassed solvent (e.g., dioxane or toluene) is added.
-
Heating: The reaction mixture is heated to a temperature between 80-120 °C and stirred until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: The mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through celite to remove the catalyst. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 4-anilino-1H-pyrazolo[3,4-b]pyridine derivative.
Conclusion
This compound is a high-value chemical intermediate with well-defined properties and reactivity. Its stable 1H-pyrazolo[3,4-b]pyridine core, combined with the reactive C4-chloro group, makes it an essential building block for constructing libraries of complex molecules. The demonstrated utility of its derivatives as potent kinase inhibitors and other biologically active agents ensures its continued importance in the fields of medicinal chemistry and drug discovery. Proper handling and storage are necessary due to its hazardous nature.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. appretech.com [appretech.com]
- 7. This compound - CAS:29274-28-0 - Abovchem [abovchem.com]
- 8. chemscene.com [chemscene.com]
- 10. 29274-28-0|this compound|BLD Pharm [bldpharm.com]
- 11. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 12. 1638769-09-1|4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of Pyrazolo[3,4-b]pyridines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a versatile framework for the design of a wide array of therapeutic agents, including kinase inhibitors, central nervous system agents, and anti-infectives.[1][2] A critical, yet often overlooked, aspect of the chemistry of N-unsubstituted pyrazolo[3,4-b]pyridines is their existence in tautomeric forms. This guide provides an in-depth exploration of the tautomerism of pyrazolo[3,4-b]pyridines, focusing on their structural characteristics, the factors governing their equilibrium, and the experimental and computational methods used for their study.
Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[1] The position of the proton on the pyrazole ring significantly influences the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, thereby impacting its biological activity and physicochemical properties.
Tautomeric Forms and Their Relative Stability
The two principal tautomers of the pyrazolo[3,4-b]pyridine core are the 1H- and 2H-isomers, arising from the migration of a proton between the N1 and N2 atoms of the pyrazole ring.
Caption: Prototropic tautomerism in the pyrazolo[3,4-b]pyridine ring system.
Computational studies have consistently shown that the 1H-tautomer is significantly more stable than the 2H-tautomer.[1] AM1 calculations performed by Alkorta and Elguero indicated that the 1H-tautomer is more stable by approximately 37.03 kJ/mol (nearly 9 kcal/mol).[1] This pronounced stability of the 1H-isomer is attributed to the aromatic stabilization of both the pyrazole and pyridine rings, which is not fully realized in the 2H-tautomer.[3] Consequently, the vast majority of synthesized and characterized pyrazolo[3,4-b]pyridines exist predominantly as the 1H-tautomer in both solution and the solid state. The 2H-tautomer is generally favored only in cases where the pyridine ring is not fully aromatic, such as in tetrahydropyridone derivatives.[1]
Quantitative Analysis of Tautomeric Equilibrium
While the qualitative preference for the 1H-tautomer is well-established, quantitative data on the tautomeric equilibrium constant (KT) in solution for a range of substituted pyrazolo[3,4-b]pyridines is not extensively documented in the literature. However, studies on related pyrazolopyridine isomers, such as pyrazolo[3,4-c]pyridines, have demonstrated the utility of low-temperature NMR spectroscopy to quantify the populations of the major and minor tautomers.[4] For instance, in a study of a 7-substituted pyrazolo[3,4-c]pyridine, the ratio of the major (N1-H) to minor (N2-H) tautomer was determined to be 93.5:6.5 at 213 K in a DMF solution.[4]
Table 1: Calculated and Experimental Energy Differences between Tautomers
| Compound | Method | ΔE (1H - 2H) (kJ/mol) | Reference |
| Pyrazolo[3,4-b]pyridine | AM1 | -37.03 | [1] |
Influence of Substituents and Solvents
The position and electronic nature of substituents on the pyrazolo[3,4-b]pyridine core, as well as the polarity of the solvent, can influence the tautomeric equilibrium.
-
Substituent Effects: Electron-donating and electron-withdrawing groups can modulate the relative basicity of the nitrogen atoms in the pyrazole ring, thereby shifting the tautomeric preference. While systematic quantitative studies on substituted pyrazolo[3,4-b]pyridines are limited, research on other heterocyclic systems has shown that substituents can have a profound impact on tautomeric equilibria.[5]
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the two tautomers. More polar solvents may favor the more polar tautomer. Studies on the related pyrazolo[3,4-b]quinoline system have shown that hydrogen bonding with protic solvents like methanol can significantly influence the absorption and emission spectra, indicating a solvent-dependent tautomeric equilibrium.[6]
Experimental Protocols for Tautomer Characterization
The characterization of pyrazolo[3,4-b]pyridine tautomers relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons in the heterocyclic core are sensitive to the position of the proton on the pyrazole ring.
Protocol for 1H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the pyrazolo[3,4-b]pyridine derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Record the 1H NMR spectrum at a specific temperature (e.g., 298 K). To observe both tautomers, low-temperature NMR experiments (e.g., down to 213 K) may be necessary to slow down the rate of interconversion.[4]
-
Spectral Analysis: Identify the characteristic signals for each tautomer. For the 1H-tautomer, the N-H proton typically appears as a broad singlet at a downfield chemical shift. The chemical shifts of the aromatic protons will also differ between the two tautomers.
-
Quantitative Analysis: If both tautomers are observed, the relative ratio can be determined by integrating the non-overlapping signals corresponding to each tautomer. The equilibrium constant (KT) can then be calculated as the ratio of the integrals.
Table 2: Representative 1H NMR Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Solvent | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | Reference |
| 4-(N,N-dimethylamino)phenyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDCl3 | 7.26 (s) | - | 8.48 (s) | - | [7] |
| 4-(9-anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDCl3 | 7.28 (s) | - | 8.39 (s) | - | [7] |
| 4-(1-pyrenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDCl3 | 7.36 (s) | - | 7.89 (s) | - | [7] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, can be definitively located. Numerous crystal structures of 1H-pyrazolo[3,4-b]pyridine derivatives have been reported, confirming the predominance of this tautomer in the solid state.[1][2]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the pyrazolo[3,4-b]pyridine derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K or 150 K to minimize thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The position of the hydrogen atom on the pyrazole nitrogen can be located from the difference Fourier map and refined.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two tautomers will likely have different absorption spectra. By analyzing the changes in the absorption spectrum as a function of solvent polarity or pH, it is possible to infer the position of the tautomeric equilibrium.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of dilute solutions of the pyrazolo[3,4-b]pyridine derivative in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Spectral Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity. Deconvolution of the overlapping spectra of the two tautomers can be performed to estimate their relative concentrations.[8]
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: annulation of a pyrazole ring onto a pre-existing pyridine ring, or construction of a pyridine ring onto a pyrazole precursor. The latter is more common, often involving the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]
Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyridines.
If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed. The regioselectivity of the reaction is influenced by the relative electrophilicity of the two carbonyl groups.[1]
Logical Relationships in Tautomer Analysis
The study of tautomerism in pyrazolo[3,4-b]pyridines involves a multi-faceted approach, integrating experimental and computational methods to arrive at a comprehensive understanding.
Caption: Interplay of methods in the study of pyrazolo[3,4-b]pyridine tautomerism.
Conclusion
The tautomerism of pyrazolo[3,4-b]pyridines is a fundamental aspect of their chemistry that has significant implications for their application in drug discovery and materials science. The 1H-tautomer is overwhelmingly the more stable and prevalent form, a fact supported by extensive computational and experimental evidence. However, the potential for the less stable 2H-tautomer to exist in equilibrium, particularly under specific solvent conditions or with certain substitution patterns, should not be disregarded. A thorough understanding and characterization of the tautomeric behavior of this important heterocyclic system are crucial for the rational design of novel molecules with desired properties and biological activities. Further research focusing on the quantitative determination of tautomeric equilibria for a wider range of substituted pyrazolo[3,4-b]pyridines in various solvents would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Emerging Therapeutic Potential of the 4-Chloro-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-Chloro-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of this scaffold, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Derivatives of the this compound scaffold have demonstrated potent anticancer activity through various mechanisms of action, primarily by targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.
Kinase Inhibition
The pyrazolo[3,4-b]pyridine nucleus has proven to be an effective framework for the design of potent inhibitors of several protein kinases implicated in oncology.
Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of FGFRs.[1] The design of these inhibitors often involves a scaffold hopping strategy from known FGFR inhibitors.[1]
Table 1: FGFR Inhibition Data for this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| C03 | TRKA | 56 | KM-12 | 0.304 | [2][3] |
| C09 | TRKA | 57 | - | - | [2][3] |
| C10 | TRKA | 26 | - | - | [2][3] |
| 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar range | [4] |
| D38 | PD-1/PD-L1 interaction | 9.6 | - | - | [5] |
| 9a | CDK2 | 1630 | Hela, MCF7, HCT-116 | 26.44 (WI-38) | [6] |
| 14g | CDK2 | 460 | Hela, MCF7, HCT-116 | 21.81 (WI-38) | [6] |
| 9a | CDK9 | 262 | - | - | [6] |
| 14g | CDK9 | 801 | - | - | [6] |
Note: This table is a representative summary. Additional data can be found in the cited literature.
FGFR Signaling Pathway
Caption: Overview of the FGFR signaling cascade.
The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in non-small cell lung cancer (NSCLC).[7]
ALK Signaling Pathway
Caption: Key downstream pathways activated by oncogenic ALK fusions.
Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are targets in various cancers.[2][3]
TRK Signaling Pathway
Caption: Major signaling cascades downstream of TRK receptors.
Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and shown to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis.[6]
CDK2/9 in Cell Cycle Regulation
Caption: Involvement of CDK2 and CDK9 in cell cycle progression and transcription.
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target in cancer therapy.[4]
TBK1 Signaling in Innate Immunity
Caption: Simplified schematic of the TBK1-mediated innate immune response.
Tubulin Polymerization Inhibition
Pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin A-4 have been synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[8]
Table 2: Tubulin Polymerization Inhibition and Antiproliferative Activity
| Compound ID | Tubulin Polymerization IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 6n | Not specified in abstract | HeLa, MCF-7, MDA-MB-231, Kyse150 | Significant effect | [8] |
Note: This table is a representative summary. Additional data can be found in the cited literature.
Mechanism of Tubulin Polymerization Inhibitors
Caption: Disruption of microtubule dynamics by tubulin inhibitors.
Antimicrobial Activity
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have also been investigated for their antibacterial properties.
Table 3: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/cm³) | Reference |
| 1, 5, 6 | Anaerobic bacteria | Elevated activity | [9] |
| 1, 5, 6 | Aerobic bacteria | Low activity | [9] |
| Various derivatives | Tuberculostatic activity | 22-100 | [9] |
Note: This table is a representative summary. Additional data can be found in the cited literature.
Anti-inflammatory Activity
Certain pyrazolo[3,4-b]pyrazine derivatives, which share a similar core structure, have demonstrated notable anti-inflammatory effects.
Table 4: Anti-inflammatory Activity of Pyrazolopyrazine Derivatives
| Compound ID | Assay | Activity | Reference |
| 15 | Carrageenan-induced rat paw edema | Same as indomethacin | [10] |
| 29 | Carrageenan-induced rat paw edema | Remarkable activity | [10] |
Note: This table is a representative summary. Additional data can be found in the cited literature.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, test compound (serially diluted), and a detection reagent (e.g., ADP-Glo™, HTRF®).
-
Procedure:
-
A kinase reaction is set up containing the kinase, substrate, and assay buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature, the reaction is stopped.
-
The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method (e.g., luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
Experimental Workflow for a Kinase Inhibition Assay
Caption: A stepwise representation of a typical in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 18-24 hours at 37°C).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Carrageenan-Induced Rat Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of various kinases and tubulin polymerization. Furthermore, the scaffold has shown promise in the development of new antimicrobial and anti-inflammatory drugs. The information compiled in this technical guide, including the quantitative biological data, detailed experimental protocols, and visualized signaling pathways, is intended to facilitate further research and development efforts in harnessing the full therapeutic potential of this remarkable chemical entity. Future work should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to advance them towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. inotiv.com [inotiv.com]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Novel Pyrazolo[3,4-b]Pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and selective inhibitory activity against a range of therapeutic targets. This technical guide provides an in-depth exploration of the mechanisms of action for several novel pyrazolo[3,4-b]pyridine derivatives, offering a comprehensive resource for researchers engaged in their development and application. This guide details the specific molecular interactions, impacted signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Overview of Pyrazolo[3,4-b]pyridine Compounds and Their Therapeutic Potential
Pyrazolo[3,4-b]pyridines are heterocyclic compounds that have demonstrated significant promise in the field of drug discovery, particularly in oncology. Their rigid, planar structure allows for specific and high-affinity interactions with the ATP-binding pockets of various protein kinases, leading to the inhibition of their catalytic activity. This guide focuses on several recently developed compounds that target key regulators of cell growth, proliferation, and survival, including Tropomyosin Receptor Kinase A (TRKA), Cyclin-Dependent Kinase 2 (CDK2), Proviral Integration site for Moloney murine leukemia virus 1 (PIM1), TANK-binding kinase 1 (TBK1), Topoisomerase IIα, Monopolar spindle 1 (Mps1), and Fibroblast Growth Factor Receptor (FGFR).
Quantitative Analysis of Inhibitory Potency
The following tables summarize the quantitative data for the inhibitory activities of selected novel pyrazolo[3,4-b]pyridine compounds against their respective targets and in cellular assays.
Table 1: In Vitro Kinase and Enzyme Inhibitory Activities
| Compound ID | Target(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| C03 | TRKA | 56 | Larotrectinib | 3 |
| C09 | TRKA | 57 | Larotrectinib | 3 |
| C10 | TRKA | 26 | Larotrectinib | 3 |
| Compound 6b | CDK2 | Not Reported | Roscovitine | Not Reported |
| PIM1 | Not Reported | Staurosporine | Not Reported | |
| Compound 15y | TBK1 | 0.2 | BX795 | 7.1 |
| Compound 8c | Topoisomerase IIα | 520 | Etoposide | Not Reported |
| Compound 31 | Mps1 | 2.596 | Not Reported | Not Reported |
| Compound 7n | FGFR1 | 0.9 | AZD4547 | Not Reported |
| FGFR2 | 1.4 | AZD4547 | Not Reported | |
| FGFR3 | 1.0 | AZD4547 | Not Reported |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| C03 | Km-12 | Colon Cancer | 0.304 |
| Compound 6b | HCT-116 | Colon Cancer | Not Reported |
| HepG2 | Liver Cancer | Not Reported | |
| Compound 8c | NCI-60 Panel | Various | 0.54 - 2.08 |
| K562 | Leukemia | 0.72 | |
| MV4-11 | Leukemia | 3.55 | |
| Compound 31 | MDA-MB-468 | Breast Cancer | Not Reported |
| MV4-11 | Leukemia | Not Reported | |
| Compound 7n | H1581 | Lung Cancer | Not Reported |
Note: GI50 is the concentration of a drug that causes 50% inhibition of cell growth.
Mechanisms of Action and Affected Signaling Pathways
The therapeutic effects of these novel pyrazolo[3,4-b]pyridine compounds stem from their ability to modulate critical cellular signaling pathways.
Inhibition of Receptor Tyrosine Kinases: TRKA and FGFR
Compounds such as C03, C09, and C10 target TRKA, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[1][2][3][4] Inhibition of TRKA blocks downstream signaling cascades, including the Ras-Erk and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Similarly, compound 7n is a potent inhibitor of FGFR, another receptor tyrosine kinase family whose dysregulation drives tumorigenesis in multiple cancer types.[5] By blocking FGFR signaling, compound 7n can suppress tumor growth, as demonstrated in xenograft models.[5]
Targeting Cell Cycle Progression: CDK2 and PIM1 Inhibition
Compound 6b acts as a dual inhibitor of CDK2 and PIM1 kinases.[6][7] CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition. PIM1 is a proto-oncogene that promotes cell survival and proliferation. By inhibiting both kinases, compound 6b can induce cell cycle arrest and apoptosis, highlighting a multi-pronged approach to halting cancer cell growth.[6]
Modulation of Innate Immunity and Oncogenic Signaling: TBK1 Inhibition
Compound 15y is an exceptionally potent inhibitor of TBK1, a non-canonical IKK family kinase.[8][9] TBK1 is a critical node in innate immune signaling, mediating responses to pathogens.[2][10][11] However, aberrant TBK1 activation is also implicated in the pathogenesis of several cancers by promoting pro-survival signaling.[10][11][12] Inhibition of TBK1 by compound 15y can suppress these oncogenic signals.[8][9]
Induction of DNA Damage and Apoptosis: Topoisomerase IIα Inhibition
Compound 8c functions as an inhibitor of Topoisomerase IIα, an essential enzyme involved in managing DNA topology during replication and transcription.[1][13] By inhibiting this enzyme, compound 8c induces DNA damage, leading to cell cycle arrest in the S-phase and subsequent apoptosis.[13] This mechanism is particularly effective against rapidly proliferating cancer cells that are highly dependent on Topoisomerase IIα activity.[14][15][16][17][18]
Disruption of Mitosis: Mps1 Inhibition
The fidelity of chromosome segregation during mitosis is ensured by the spindle assembly checkpoint (SAC). Compound 31 is a potent inhibitor of Mps1, a key kinase that orchestrates the SAC.[19][20] Inhibition of Mps1 abrogates the SAC, leading to premature anaphase onset, severe chromosome missegregation, and ultimately, cell death.[21][22][23] This mechanism of action is a promising strategy for targeting aneuploid cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase IIα in Chromosome Instability and Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 22. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plk1 and Mps1 Cooperatively Regulate the Spindle Assembly Checkpoint in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of 4-Chloro-1H-pyrazolo[3,4-b]pyridine as a substrate in Suzuki-Miyaura reactions. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core found in numerous biologically active compounds, and the functionalization at the C4-position is crucial for the development of novel therapeutics, including kinase inhibitors and modulators of other important biological targets.
The coupling of a chloro-substituted pyridine ring, particularly at the electron-deficient C4-position, can be challenging and often requires carefully optimized reaction conditions. This guide outlines recommended catalyst systems, bases, and solvents, and provides a general experimental protocol to facilitate the successful synthesis of 4-aryl-1H-pyrazolo[3,4-b]pyridines.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through several key steps to couple an organohalide with an organoboron compound.[1] The generally accepted mechanism consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[1] A base is required to activate the organoboron species for efficient transmetalation.
References
Application Note: Palladium-Catalyzed Synthesis of 4-Aryl-1H-Pyrazolo[3,4-b]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors and antiviral agents. The introduction of an aryl group at the C4-position is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile method for forging the necessary carbon-carbon bond. This document provides a detailed protocol for the synthesis of 4-aryl-1H-pyrazolo[3,4-b]pyridines, beginning with the preparation of a key 4-chloro intermediate, followed by a palladium-catalyzed arylation.
General Synthetic Strategy
The synthesis is typically achieved in a two-step sequence. First, a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate is synthesized from a readily available 3-aminopyrazole derivative. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to yield the final 4-aryl product.
Figure 1. General two-step synthetic route to 4-aryl-1H-pyrazolo[3,4-b]pyridines.
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
This protocol is based on the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, followed by chlorination.[1][2]
Materials:
-
3-Aminopyrazole derivative
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether (solvent)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, combine the 3-aminopyrazole derivative (1.0 equiv.) and diethyl 2-(ethoxymethylene)malonate (1.1 equiv.) in diphenyl ether.
-
Heat the mixture to 240-250 °C for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the intermediate 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
-
Collect the precipitate by filtration, wash thoroughly with hexane or diethyl ether to remove the diphenyl ether, and dry under vacuum.
-
Chlorination: Carefully add the dried intermediate (1.0 equiv.) to an excess of phosphorus oxychloride (POCl₃) (5-10 equiv.) at 0 °C.
-
Slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C4-Arylation
This protocol describes the cross-coupling of the 4-chloro intermediate with an arylboronic acid. The conditions are adapted from established procedures for the arylation of halo-pyrazolopyridines.[3][4]
Materials:
-
This compound derivative (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5-10 mol%) or similar phosphine ligand
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(OAc)₂ (e.g., 5 mol%), dppf (e.g., 5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-1H-pyrazolo[3,4-b]pyridine.
Figure 2. Experimental workflow for the Suzuki-Miyaura C4-arylation protocol.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions on related pyrazolo[3,4-b]pyridine scaffolds. While these examples demonstrate arylation at the C6 position, the reactivity is analogous to the C4 position, and similar outcomes can be expected when using a 4-chloro starting material.[3]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 100 | 2 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 100 | 2 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 100 | 3 | 90 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 100 | 2 | 94 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 100 | 4 | 85 |
| 6 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 100 | 3 | 88 |
Conditions: 6-chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv.), arylboronic acid (1.2 equiv.), base (2.0 equiv.) in 1,4-dioxane/water. Yields are for isolated products.
Troubleshooting and Optimization
-
Low Yield: If the coupling reaction shows low conversion, consider increasing the catalyst/ligand loading (up to 15 mol%), increasing the reaction temperature, or screening alternative ligands (e.g., SPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄).
-
Dehalogenation: The formation of a dehalogenated (H-substituted) byproduct can occur. Using a less polar solvent or a bulkier phosphine ligand can sometimes mitigate this side reaction.
-
Homocoupling of Boronic Acid: Ensure the reaction is performed under strictly inert conditions, as oxygen can promote the homocoupling of the boronic acid. Thoroughly degassing the solvents is critical.
References
Application of 4-Chloro-1H-pyrazolo[3,4-b]pyridine in the synthesis of kinase inhibitors
Application Note: The 4-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged starting material in the synthesis of kinase inhibitors, a class of targeted therapeutics revolutionizing oncology and the treatment of other diseases. Its structural resemblance to the purine core of ATP allows it to act as an effective "hinge-binder," anchoring inhibitor molecules within the ATP-binding pocket of a wide array of kinases.[1] The chlorine atom at the 4-position is a key reactive handle, readily undergoing nucleophilic substitution. This enables medicinal chemists to introduce a variety of side chains and functional groups, thereby fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[2] This versatility has led to the development of potent inhibitors against numerous kinase targets, including Akt, FGFR, c-Met, ALK, and DYRK.[1][3][4][5][6]
Versatility in Kinase Inhibitor Synthesis
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, facilitating its interaction with the hinge region of the kinase domain.[1] The synthetic accessibility and the ease of functionalization at multiple positions make it an ideal scaffold for drug discovery. The 4-chloro derivative, in particular, serves as a crucial intermediate for introducing diversity into the final compounds, targeting various members of the kinome.
Targeted Kinase Families and Representative Inhibitors:
| Target Kinase Family | Specific Kinase | Example Compound/Derivative | IC50 Value | Reference |
| AGC Kinases | Akt (Protein Kinase B) | Pyridine-pyrazolopyridine series | Varies | [3] |
| Tyrosine Kinases | FGFR | 1H-pyrazolo[3,4-b]pyridine derivatives | Potent and selective | [1] |
| Tyrosine Kinases | c-Met | Pyrazolo[3,4-b]pyridine derivatives | 0.39 nM - 0.92 nM | [4] |
| Tyrosine Kinases | ALK (L1196M mutant) | N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide derivatives | Varies | [5] |
| Tyrosine Kinases | TRKA | Pyrazolo[3,4-b]pyridine derivative C03 | 56 nM | [7][8][9] |
| CMGC Kinases | CDK1 | 3,5-disubstituted pyrazolo[3,4-b]pyridines | Potent and selective | [10] |
| CMGC Kinases | DYRK1B | 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine (8h) | 3 nM | [6] |
| Other | TBK1 | 1H-pyrazolo[3,4-b]pyridine derivative 15y | 0.2 nM | [11] |
Signaling Pathways Targeted by Pyrazolopyridine-Based Inhibitors
Kinase inhibitors derived from this compound interfere with key signaling cascades that are often dysregulated in cancer and other diseases. By blocking the activity of specific kinases, these compounds can inhibit cell proliferation, survival, and angiogenesis. A common pathway targeted is the RAS-RAF-MEK-ERK pathway, which is downstream of many receptor tyrosine kinases (RTKs) like FGFR and TRK.
Experimental Protocols
The following protocols outline the general synthesis of the this compound core and its subsequent functionalization to generate kinase inhibitors.
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,a-b]pyridine via Gould-Jacobs Reaction
This protocol describes a common method for creating the chlorinated pyrazolopyridine scaffold.[12]
Materials:
-
3-Aminopyrazole derivatives
-
Diethyl 2-(ethoxymethylene)malonate
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Condensation: A mixture of a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate is refluxed in ethanol. This reaction first involves the attack of the amino group on the enol ether, followed by intramolecular cyclization, eliminating ethanol in both steps to form a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (or its tautomeric pyrazolopyridinone) intermediate.[12]
-
Chlorination: After the initial reaction is complete, the solvent is removed, and the resulting intermediate is treated with phosphorus oxychloride (POCl₃), often with heating. This step converts the hydroxyl/keto group at the 4-position into a chlorine atom.[12]
-
Work-up and Purification: The reaction mixture is carefully quenched, typically with ice water, and the crude product is collected by filtration. The solid is then purified, usually by recrystallization or column chromatography, to yield the this compound derivative.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C4-Functionalization
This protocol details the key step where the 4-chloro group is displaced to introduce various side chains, a common strategy in the synthesis of ALK and TRK inhibitors.[5][9]
Materials:
-
This compound derivative
-
Desired nucleophile (e.g., an aniline, amine, or thiol)
-
A suitable solvent (e.g., DMF, Dioxane)
-
A base (e.g., K₂CO₃, NaH) if required
-
Palladium catalyst and ligand for cross-coupling reactions (e.g., Buchwald-Hartwig amination)[9]
Procedure:
-
Reaction Setup: The protected this compound derivative is dissolved in an appropriate solvent. The nucleophile and a base (if necessary to deprotonate the nucleophile) are added to the mixture. For more complex couplings like Buchwald-Hartwig amination, a palladium catalyst and a suitable ligand are also added.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired C4-functionalized pyrazolopyridine derivative.
Protocol 3: Deprotection to Yield Final Kinase Inhibitor
This is often the final step in the synthetic sequence to unmask a functional group on the pyrazole nitrogen.[5]
Materials:
-
Protected pyrazolopyridine derivative (e.g., N-trityl or N-PMB protected)
-
Deprotecting agent (e.g., Trifluoroacetic acid (TFA) for trityl group)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Deprotection Reaction: The protected intermediate is dissolved in a solvent such as DCM. The deprotecting agent (e.g., TFA) is added, and the mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the protected starting material is fully consumed.
-
Work-up and Purification: The reaction mixture is concentrated to remove the acid and solvent. The residue is then subjected to purification, often by flash column chromatography or preparative HPLC, to yield the final, active kinase inhibitor.[5]
These protocols provide a foundational framework for the synthesis of a diverse library of kinase inhibitors, underscoring the strategic importance of the this compound scaffold in modern drug discovery.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound-5-carbonitrile [smolecule.com]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine-Based ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis, characterization, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of effective ALK inhibitors.[3][4]
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[2][5] In several cancers, chromosomal rearrangements lead to the formation of ALK fusion proteins, resulting in constitutive activation of its kinase domain.[1][5] This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.[6][7][8] Small-molecule inhibitors that target the ATP-binding site of the ALK kinase domain can effectively block these downstream signals.[9]
Caption: ALK Signaling Pathway and Inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of pyrazolo[3,4-b]pyridine-based ALK inhibitors involves a multi-step process, from initial synthesis and purification to comprehensive biological testing.
Caption: Experimental Workflow.
Experimental Protocols
I. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a general procedure for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, a class of potent ALK inhibitors. The synthesis involves the preparation of a 5-aminopyrazole intermediate followed by a cyclization reaction with an α,β-unsaturated ketone.
A. Synthesis of 5-Amino-1-phenyl-3-(substituted-phenyl)-1H-pyrazole
This procedure is adapted from the reaction of substituted benzoylacetonitriles with phenylhydrazine.[10]
-
Materials:
-
Substituted benzoylacetonitrile (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the substituted benzoylacetonitrile in ethanol in a round-bottom flask.
-
Add phenylhydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 5-aminopyrazole derivative.
-
B. Synthesis of 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridine
This procedure involves the cyclization of the 5-aminopyrazole with an α,β-unsaturated ketone.[11]
-
Materials:
-
5-Amino-1-phenyl-3-(substituted-phenyl)-1H-pyrazole (1.0 eq)
-
α,β-Unsaturated ketone (e.g., chalcone derivative) (1.1 eq)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole derivative in glacial acetic acid.
-
Add the α,β-unsaturated ketone to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The crude product will precipitate. Collect the solid by filtration.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
II. Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final compounds.[13]
III. Biological Evaluation
A. In Vitro ALK Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of recombinant ALK kinase by quantifying the amount of ATP remaining after the kinase reaction.[14]
-
Materials:
-
Recombinant human ALK kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Synthesized pyrazolo[3,4-b]pyridine compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant ALK enzyme, and a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
B. Cell Proliferation Inhibition Assay (MTT Assay)
This assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines harboring ALK fusions (e.g., H2228, Karpas-299).[15][16][17]
-
Materials:
-
ALK-positive cancer cell line (e.g., H2228)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized pyrazolo[3,4-b]pyridine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.
-
Data Presentation
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against ALK kinase.
| Compound ID | R¹ Substituent | R² Substituent | ALK IC₅₀ (nM) | ALK-L1196M IC₅₀ (nM) | H2228 Cell IC₅₀ (µM) |
| 10a | 4-cyanophenyl | H | 453 | >1000 | ND |
| 10d | 4-methoxyphenyl | H | 69 | 19 | ND |
| 10g | 3-fluoro-4-morpholinophenyl | H | <0.5 | <0.5 | ND |
| 9v | 4-hydroxyphenyl | 3-fluorophenyl | 1.58 | ND | ND |
| Crizotinib | - | - | 20 | 980 | 0.03 |
ND: Not Determined. Data compiled from multiple sources for illustrative purposes.[4][18]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[3,4-b]pyridine derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1][2][3] These compounds have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of critical kinases like c-Met, cyclin-dependent kinases (CDKs), and tropomyosin receptor kinases (TRKs), leading to the induction of apoptosis and cell cycle arrest.[1][2][4][5] This document provides detailed protocols for a panel of cell-based assays to evaluate the in vitro anticancer activity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives. The described assays will enable the determination of cytotoxicity, as well as provide insights into the potential mechanisms of action, including the induction of apoptosis and cell cycle disruption.
Data Presentation
The quantitative data generated from the following experimental protocols can be summarized in the table below for clear comparison of the anticancer activity of different this compound derivatives.
| Compound ID | Target Cancer Cell Line | IC50 (µM) from MTT/SRB Assay | % Apoptotic Cells (Annexin V Positive) at IC50 | % Cell Cycle Arrest at G2/M Phase at IC50 |
| Derivative 1 | HepG-2 | |||
| Derivative 1 | MCF-7 | |||
| Derivative 1 | HCT-116 | |||
| Derivative 2 | HepG-2 | |||
| Derivative 2 | MCF-7 | |||
| Derivative 2 | HCT-116 | |||
| Positive Control (e.g., Doxorubicin) | HepG-2 | |||
| Positive Control (e.g., Doxorubicin) | MCF-7 | |||
| Positive Control (e.g., Doxorubicin) | HCT-116 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Two common and reliable methods for assessing cell viability and cytotoxicity are the MTT and SRB assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7, HCT-116)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2 to 4 hours at 37°C, until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration.
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.[9][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[12] Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[12][13] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][14]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[12]
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[13] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-540 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis.[15] In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[16]
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours. Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize them. Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).[16]
-
Washing: Wash the cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.[16][17]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18]
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[19]
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping.[19][20] Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks.[19][20]
-
Washing: Centrifuge the fixed cells (a higher speed may be required) and wash the pellet twice with PBS.[20][21]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[21] This solution should contain RNase A to degrade RNA and ensure that PI only binds to DNA.[18][19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anticancer activity of pyrazolopyridine derivatives.
Representative Signaling Pathway Inhibition
Caption: Potential mechanism of action via RTK inhibition.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Synthesis and Antiviral Testing of C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]pyridine nucleosides represent a class of compounds with significant potential in antiviral drug discovery. Their structural similarity to purine nucleosides allows them to interact with viral enzymes such as polymerases, disrupting the viral replication cycle. This document provides detailed application notes and experimental protocols for the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides and their subsequent evaluation for antiviral activity.
Data Presentation: Antiviral Activity
The following tables summarize the reported antiviral activity of various C-4 substituted pyrazolo[3,4-b]pyridine derivatives against a range of viruses.
Table 1: Antiviral Activity Against Enteroviruses
| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrazolopyrimidine Analog | Enterovirus 71 (EV-A71) | CPE | 8.1 | >25 | >3.1 | [1] |
| Pyrazolopyrimidine Analog | Coxsackievirus B3 (CVB3) | Plaque Reduction | 0.063 - 0.089 | >25 | >280 | [2][3] |
| Pyrazolopyrimidine Analog | Enterovirus D68 (EV-D68) | CPE | 16.7 | >177 | >10.6 | [1] |
| 7d | EV-D68 | CPE | 0.03 | >20 | >667 | [1] |
| 7d | EV-A71 | CPE | 0.07 | >20 | >286 | [1] |
| 7d | CVB3 | CPE | 0.34 | >20 | >59 | [1] |
Table 2: Antiviral Activity Against Herpes Simplex Virus-1 (HSV-1)
| Compound | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| ARA-04 | Plaque Reduction | 1.00 ± 0.10 | >1000 | >1000 | |
| ARA-05 | Plaque Reduction | 1.00 ± 0.05 | >1000 | >1000 | |
| AM-57 | Plaque Reduction | 0.70 ± 0.10 | >600 | >857.1 | |
| 1h | Virus Yield Reduction | - | 600 | - |
Table 3: Antiviral Activity Against Influenza Virus
| Compound | Virus Strain | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | A/WSN/33 (H1N1) | Whole-cell antiviral | 0.170 | - | - | [4] |
| Compound 2 | A/WSN/33 (H1N1) | Whole-cell antiviral | 0.060 | - | - | [4] |
| Compound 3 | A/Solomon Islands/3/2006 (H1N1) | Whole-cell antiviral | 0.66 | - | - | [4] |
| Compound 3 | A/Brisbane/10/2007 (H3N2) | Whole-cell antiviral | 7.3 | - | - | [4] |
| Compound 14 | A/HK/415742/2009 (H1N1) | Plaque Reduction | 0.55 | 125 | 227 | [5] |
| Compound 15 | A/WSN/1933 (H1N1) | Plaque Reduction | 0.47 | >100 | >212 | [5] |
| 2d | A/PR/8/34 | Plaque Reduction | 2.8 | >100 | >35.7 | [6] |
| N10169 | Influenza B | CPE | 1 - 10 | >100 | >10 | [7] |
Table 4: Antiviral Activity Against Human Cytomegalovirus (HCMV)
| Compound | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| GK1 | Plaque Reduction | 0.82 | 22 | 27 | [8] |
| GK2 | Plaque Reduction | 4 | 21 | 5.4 | [8] |
Experimental Protocols
Synthesis of C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleosides
The synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides generally involves a multi-step process, beginning with the construction of the pyrazolo[3,4-b]pyridine core, followed by C-4 functionalization and subsequent glycosylation.
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
This protocol is based on the Gould-Jacobs reaction.[9]
Materials:
-
3-amino-5-methylpyrazole
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: A mixture of 3-amino-5-methylpyrazole and diethyl (ethoxymethylene)malonate is heated at 130-140°C for 2 hours. The ethanol formed during the reaction is distilled off.
-
Cyclization: The resulting intermediate is added to boiling diphenyl ether and refluxed for 30 minutes. After cooling, the precipitated product is collected by filtration, washed with ether, and dried.
-
Hydrolysis: The cyclized product is dissolved in a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour. The solution is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid derivative.
-
Decarboxylation and Chlorination: The dried carboxylic acid is heated in an excess of phosphorus oxychloride at reflux for 3 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: C-4 Substitution
The 4-chloro substituent is a versatile handle for introducing various functional groups via nucleophilic aromatic substitution.
Materials:
-
This compound derivative
-
Desired nucleophile (e.g., sodium azide, ammonia, sodium methoxide)
-
Appropriate solvent (e.g., DMF, ethanol)
Procedure:
-
Dissolve the this compound derivative in the appropriate solvent.
-
Add an excess of the nucleophile.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120°C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 3: N-Glycosylation (Vorbrüggen Glycosylation)
This protocol describes a common method for attaching a protected sugar moiety to the pyrazolo[3,4-b]pyridine core.
Materials:
-
C-4 substituted pyrazolo[3,4-b]pyridine
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
Procedure:
-
Suspend the C-4 substituted pyrazolo[3,4-b]pyridine in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated heterocycle.
-
Cool the solution to room temperature and add the protected sugar.
-
Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.
-
Deprotection: The protecting groups on the sugar moiety are typically removed by treatment with a solution of sodium methoxide in methanol at room temperature. The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to give the final deprotected nucleoside.
Antiviral Testing Protocols
Protocol 4: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, HeLa, MDCK)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% in 20% methanol)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted compounds to the wells, followed by the virus at a predetermined multiplicity of infection (MOI). Include virus control (cells + virus, no compound) and cell control (cells only, no virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Staining: Discard the medium and fix the cells with 10% formalin for 30 minutes. After fixation, wash the plates with water and stain with crystal violet solution for 20 minutes.
-
Quantification: Gently wash the plates to remove excess stain and allow them to dry. The amount of stain retained by the viable cells is proportional to the number of surviving cells. The stain can be solubilized with methanol, and the absorbance can be read on a microplate reader at 595 nm.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits CPE by 50% - and the 50% cytotoxic concentration (CC₅₀) - the concentration that reduces cell viability by 50% in uninfected cells. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
Protocol 5: Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
Host cell line
-
Cell culture medium
-
Virus stock
-
Test compounds
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed plates with host cells to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-7 days).
-
Staining: Remove the overlay and fix and stain the cells with crystal violet as described in the CPE assay.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides.
Caption: Workflow for evaluating the antiviral efficacy and cytotoxicity of the synthesized compounds.
Caption: Proposed mechanism of action for pyrazolo[3,4-b]pyridine nucleosides against HSV-1.
Caption: Mechanism of action targeting the enteroviral 2C protein.
References
- 1. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of pyrazolo[3,4-d]pyrimidines: a novel class of potent enterovirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4-Chloro-1H-pyrazolo[3,4-b]pyridine in the Development of New Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an ideal starting material for the synthesis of a diverse range of bioactive molecules. The pyrazolo[3,4-b]pyridine core is a key pharmacophore in numerous kinase inhibitors, demonstrating the scaffold's importance in developing targeted therapies for various diseases, particularly cancer.
The chlorine atom at the 4-position serves as a crucial handle for introducing various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds to achieve desired potency and selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRK).
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various bioactive molecules synthesized using the this compound scaffold.
Table 1: FGFR Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Cellular IC50 (nM) |
| 4a | FGFR1 | 0.3 | - | 1.7 |
| 5 | FGFR1 | 11-fold less potent than 4a | - | - |
| 7n | FGFR1 | <1 | H1581 (FGFR1-amplified) | <1 |
| 7n | FGFR2 | 0.7 | SNU-16 (FGFR2-amplified) | <1 |
| 7n | FGFR3 | 2.0 | RT112 (FGFR3-amplified) | <1 |
| 7n | FGFR4 | 52.7 | - | - |
| 11a | FGFR1 | Potent | - | Potent |
| AZD4547 | FGFR1 | - | KG1 (FGFR1-translocated) | Potent |
| NVP-BGJ398 | FGFR1 | 0.9 | - | - |
| NVP-BGJ398 | FGFR2 | 1.4 | - | - |
| NVP-BGJ398 | FGFR3 | 1.0 | - | - |
| NVP-BGJ398 | FGFR4 | 60 | - | - |
| PD173074 | FGFR1 | 21.5 | - | - |
| 10h | FGFR1 | 46 | NCI-H520 | 19 |
| 10h | FGFR2 | 41 | SNU-16 | 59 |
| 10h | FGFR3 | 99 | KATO III | 73 |
| 10h | FGFR2 V564F | 62 | - | - |
Table 2: ALK Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Cellular IC50 (µM) |
| 10g | ALK-wt | <0.5 | H2228 (EML4-ALK) | Potent |
| 10g | ALK-L1196M | <0.5 | ALK-L1196M-Ba/F3 | Potent |
| 10a | ALK-wt | 453 | - | - |
| Entrectinib | ALK | 12 | - | - |
Table 3: TRK Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Cellular IC50 (µM) |
| C03 | TRKA | 56 | Km-12 (TPM3-NTRK1) | 0.304 |
| C09 | TRKA | 57 | - | - |
| C10 | TRKA | 26 | - | - |
| Larotrectinib | TRKA | 3.0 | - | - |
| Larotrectinib | TRKB | 13 | - | - |
| Larotrectinib | TRKC | 0.2 | - | - |
| Entrectinib | TRKA | 1 | - | - |
| Entrectinib | TRKB | 3 | - | - |
| Entrectinib | TRKC | 5 | - | - |
| Compound 3 | TRKA | 1.6 | BaF3 (xDFG mutant) | Strong |
| Compound 3 | TRKB | 2.9 | - | - |
| Compound 3 | TRKC | 2.0 | - | - |
| Compound 4 | TRKA | 17 | - | - |
| Compound 4 | TRKB | 28 | - | - |
| Compound 4 | TRKC | 11 | - | - |
| Compound 5 | TRKA | 12 | - | Potent in vivo |
| Compound 5 | TRKB | 22 | - | - |
| Compound 5 | TRKC | 15 | - | - |
Experimental Protocols
General Synthetic Protocol for 4-Substituted-1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a general method for the synthesis of bioactive molecules via nucleophilic aromatic substitution (SNAr) of the chlorine atom on the this compound scaffold.
Workflow for Synthesis
Caption: General workflow for the synthesis of 4-substituted derivatives.
Materials:
-
This compound
-
Desired nucleophile (e.g., substituted aniline, phenol, or thiol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dioxane)
-
Base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3), or Sodium hydride (NaH))
-
Reaction vessel (round-bottom flask) with a condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired nucleophile (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-substituted-1H-pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Biochemical Kinase Inhibition Assay
This protocol outlines a general method to determine the in vitro inhibitory activity of synthesized compounds against target kinases (e.g., FGFR, ALK, TRK).
Workflow for Kinase Assay
Microwave-Assisted Synthesis of 4-Substituted Pyrazolo[3,4-b]pyridines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-substituted pyrazolo[3,4-b]pyridines utilizing microwave-assisted organic synthesis (MAOS). The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles, aligning with the principles of green chemistry.[2][3]
Introduction
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines allows them to interact with various biological targets, such as kinases and tubulin.[4][5] The 4-position of the pyrazolo[3,4-b]pyridine core is a key site for substitution, enabling the modulation of pharmacological activity. This document outlines two robust microwave-assisted, one-pot, multi-component reactions for the synthesis of diverse 4-substituted analogs.
Data Presentation
The following tables summarize the quantitative data for the synthesis of two series of 4-substituted pyrazolo[3,4-b]pyridines under microwave irradiation.
Table 1: Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates
| Compound | Ar (Aryl Group) | Time (min) | Yield (%) | M.P. (°C) |
| 5a | 4-Chlorophenyl | 20 | 91 | 198-200 |
| 5b | 4-Nitrophenyl | 20 | 92 | 167-169 |
| 5c | 2,4-Dichlorophenyl | 20 | 90 | 194-196 |
| 5d | 3,4-Dimethoxyphenyl | 20 | 92 | 182-184 |
Table 2: Synthesis of 6-Amino-4-aryl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
| Compound | Ar (Aryl Group) | R | Time (min) | Yield (%) | M.P. (°C) |
| 4a | 4-Methoxyphenyl | Pyridin-3-yl | 20 | 93 | >300 |
| 4e | 4-Methoxyphenyl | 4-Fluorophenyl | 25 | 88 | 286-288 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates
This protocol describes a one-pot, four-component reaction for the synthesis of ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.
Materials:
-
1,3-dimethyl-1H-pyrazol-5-amine
-
Ethyl 2-cyanoacetate
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Triethylamine (TEA)
-
Water (deionized)
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), the desired substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).
-
Add deionized water (4 mL) and triethylamine (0.5 eq.).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 40°C for 20 minutes with a power of 110 W and a pressure of 250 psi.[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Characterization Data for Selected Compounds:
-
Ethyl 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (5a): ¹H NMR (400 MHz, DMSO-d6) δ 8.43 (s, 1H, NH), 8.09 (d, J=8.6 Hz, 2H, Ar H), 7.70 (d, J=8.6 Hz, 2H, Ar H), 6.60 (s, 2H, NH2), 5.67 (s, 1H, CH), 4.35 (q, J=7.1 Hz, 2H, CH2), 2.86 (s, 3H, N-CH3), 2.11 (s, 3H, CH3).[3]
Protocol 2: Synthesis of 6-Amino-4-aryl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
This protocol details a one-pot, three-component reaction for the synthesis of 6-amino-4-aryl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles.[6]
Materials:
-
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole
-
Substituted β-ketonitrile (e.g., 2-(4-fluorobenzoyl)acetonitrile)
-
4-Anisaldehyde
-
Acetic acid
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, add 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), the appropriate p-substituted β-ketonitrile (1 mmol), and 4-anisaldehyde (1 mmol).
-
Add acetic acid (5 mL) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for 20-25 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to afford the pure product.
-
Characterize the product by IR, ¹H NMR, and Mass spectrometry.
Mandatory Visualizations
Experimental and Biological Evaluation Workflow
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Functionalized Pyrazolo[3,4-b]pyridines from 4-Chloro Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their rigid, bicyclic structure serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets, including protein kinases. The functionalization of the pyrazolo[3,4-b]pyridine core, particularly at the 4-position, is crucial for modulating pharmacological activity. This document provides detailed protocols for the one-pot synthesis of functionalized pyrazolo[3,4-b]pyridines starting from readily available 4-chloro precursors. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions, namely Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a diverse range of substituents, enabling the rapid generation of compound libraries for screening and lead optimization.
One-Pot Synthesis Strategies
The one-pot functionalization of 4-chloro-1H-pyrazolo[3,4-b]pyridines offers a streamlined and efficient approach to synthesizing a variety of derivatives. By avoiding the isolation of intermediates, these methods save time, reduce waste, and can improve overall yields. The general workflow for these one-pot syntheses is depicted below.
Caption: General workflow for the one-pot synthesis of functionalized pyrazolo[3,4-b]pyridines.
One-Pot Suzuki Coupling for C-4 Arylation
The Suzuki coupling is a powerful method for the formation of C-C bonds. In a one-pot procedure, a 4-chloro-pyrazolo[3,4-b]pyridine can be sequentially coupled with two different aryl or heteroaryl boronic acids to generate diverse 3,4-diaryl derivatives. While the provided data is for a 6-chloro-3-iodo precursor, the principles are applicable to a 4-chloro analog.[1][2]
Data Presentation
Table 1: One-Pot Sequential Suzuki Coupling of a Dihalo-Pyrazolo[3,4-b]pyridine Derivative [1][2]
| Entry | Ar¹B(OH)₂ | Ar²B(OH)₂ | Product | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 3-Phenyl-4-(4-methoxyphenyl)-... | 78 |
| 2 | Phenyl | 4-Fluorophenyl | 3-Phenyl-4-(4-fluorophenyl)-... | 75 |
| 3 | 4-Tolyl | Phenyl | 3-(4-Tolyl)-4-phenyl-... | 82 |
| 4 | 4-Tolyl | 4-Methoxyphenyl | 3-(4-Tolyl)-4-(4-methoxyphenyl)-... | 85 |
| 5 | 3-Thienyl | Phenyl | 3-(3-Thienyl)-4-phenyl-... | 72 |
Note: The yields are representative for a sequential one-pot Suzuki coupling on a dihalo-pyrazolo[3,4-b]pyridine scaffold and may vary for a 4-chloro precursor.
Experimental Protocol
General Procedure for One-Pot Sequential Suzuki Coupling:
-
To a reaction vessel containing 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in a 3:1 mixture of 1,4-dioxane and water, add the first arylboronic acid (1.0 equiv.), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).[2]
-
Add Cs₂CO₃ (2.0 equiv.) and stir the mixture at 60 °C for 1 hour.[2]
-
After the consumption of the starting material (monitored by TLC), add the second arylboronic acid (1.2 equiv.), additional Pd(OAc)₂ (15 mol%), and dppf (15 mol%).[2]
-
Increase the temperature to 100 °C and stir for an additional 2-4 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diaryl-pyrazolo[3,4-b]pyridine.
One-Pot Buchwald-Hartwig Amination for C-4 Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This one-pot protocol allows for the coupling of various primary and secondary amines to the 4-position of the pyrazolo[3,4-b]pyridine core.
Data Presentation
Table 2: Representative Yields for Buchwald-Hartwig Amination of 4-Chloro-Pyrazolo[3,4-b]pyridines
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | XPhos | Cs₂CO₃ | Toluene | 100 | 85 |
| 2 | Morpholine | BrettPhos | NaOtBu | Dioxane | 110 | 92 |
| 3 | Benzylamine | RuPhos | K₃PO₄ | Toluene | 100 | 78 |
| 4 | n-Butylamine | tBuXPhos | LiHMDS | THF | 80 | 65 |
| 5 | Indole | BippyPhos | K₂CO₃ | Dioxane | 120 | 75 |
Note: The data in this table is representative and compiled from general knowledge of Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocol
General Procedure for One-Pot Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a base (e.g., NaOtBu, 1.4 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Seal the tube and heat the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-amino-pyrazolo[3,4-b]pyridine derivative.
One-Pot Sonogashira Coupling for C-4 Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyrazolo[3,4-b]pyridines.
Data Presentation
Table 3: Representative Yields for Sonogashira Coupling of 4-Chloro-Pyrazolo[3,4-b]pyridines
| Entry | Alkyne | Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 88 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | DMF | 80 | 91 |
| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | Toluene | 90 | 75 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | Dioxane | 100 | 82 |
| 5 | 3-Ethynyl-aniline | PdCl₂(CH₃CN)₂ | CuI | K₂CO₃ | Acetonitrile | 80 | 79 |
Note: The data in this table is representative and based on general Sonogashira coupling literature. Actual yields may vary based on the specific 4-chloro-pyrazolo[3,4-b]pyridine substrate and reaction conditions.
Experimental Protocol
General Procedure for One-Pot Sonogashira Coupling:
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) source (e.g., CuI, 10 mol%).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at the indicated temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, cool the mixture, filter through a pad of celite, and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-pyrazolo[3,4-b]pyridine.
Biological Relevance and Signaling Pathways
Functionalized pyrazolo[3,4-b]pyridines are known to interact with various biological targets, particularly protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of p38 MAPK, making them attractive candidates for the treatment of inflammatory diseases and cancer.
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. Aberrant activation of TRK signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine-based compounds have emerged as potent inhibitors of TRK kinases.
Caption: TRK signaling pathway illustrating inhibition by pyrazolo[3,4-b]pyridine derivatives.
Conclusion
The one-pot synthesis of functionalized pyrazolo[3,4-b]pyridines from 4-chloro precursors represents a highly efficient and versatile strategy for the generation of diverse compound libraries. The detailed protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings provided in these application notes offer researchers in drug discovery and medicinal chemistry the tools to rapidly synthesize and evaluate novel pyrazolo[3,4-b]pyridine derivatives as potential therapeutic agents targeting key signaling pathways.
References
Application Notes and Protocols for High-Throughput Screening of 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Derivatives of this core, particularly those with a 4-chloro substitution, serve as key intermediates in the synthesis of potent inhibitors of various protein kinases.[2] These kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer and inflammatory disorders.[3] Consequently, high-throughput screening (HTS) of 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivative libraries is a crucial step in the discovery of novel therapeutic agents.[2]
This document provides detailed application notes and protocols for the high-throughput screening of these compound libraries, focusing on biochemical kinase inhibition and cell-based viability assays. It is intended to guide researchers in identifying and characterizing promising lead compounds for further drug development.
Target Identification and Validation
Prior to initiating a high-throughput screening campaign, the selection and validation of a biological target are paramount. An ideal target should play a pivotal role in the disease's pathophysiology and be "druggable," meaning its activity can be modulated by a small molecule. The target should also be amenable to a robust and scalable assay for HTS.
Target Validation Approaches:
-
Genetic Validation: Techniques like siRNA can be used to mimic the effect of a drug by temporarily suppressing the target gene, allowing for observation of the resulting phenotype to confirm the target's role in the disease.
-
Pharmacological Validation: The use of known inhibitors or activators of the target can help to validate its significance in a disease-related process.
-
Druggability Assessment: This involves analyzing the 3D structure of the target, often through X-ray crystallography, to ensure it possesses a binding site suitable for small molecule interaction.
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow designed for efficiency and reproducibility. The process is highly automated to handle large compound libraries.
Data Presentation: Kinase Inhibition
Quantitative data from HTS should be organized for clear comparison. The following table presents exemplar data for a series of 1H-pyrazolo[3,4-b]pyridine derivatives screened against a target kinase, TANK-binding kinase 1 (TBK1).
| Compound ID | Structure | TBK1 IC50 (nM) |
| BX795 | Positive Control | 7.1 |
| MRT67307 | Positive Control | 28.7 |
| 15y | Lead Compound | 0.2 |
| 15i | Derivative | 8.5 |
| 15k | Derivative | 287.7 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (TBK1)
This protocol describes a generic, luminescence-based assay to screen for inhibitors of TBK1 kinase, adapted from methodologies used for similar kinases.
Materials:
-
Recombinant Human TBK1 (His-tagged)
-
Substrate Peptide (e.g., a generic kinase substrate)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white, low-volume microplates
-
This compound derivative library (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates. Also, include wells for positive controls (no inhibition, DMSO only) and negative controls (no enzyme).
-
Enzyme Addition: Add 5 µL of the TBK1 enzyme solution (e.g., 4 ng per well) in assay buffer to all wells of the assay plate.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate (e.g., 4 µM) and ATP (e.g., 100 µM) in assay buffer to all wells.
-
Enzymatic Reaction: Incubate the plates at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are selected as "hits" for further confirmation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of hit compounds on the viability of a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., a line in which the target kinase is known to be active)
-
Cell culture medium and supplements (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplates
-
Hit compounds from the primary screen (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each active compound.
Signaling Pathway Visualization
Understanding the signaling context of the target kinase is essential for interpreting screening results. The diagram below illustrates a simplified, generic kinase signaling pathway that is often the target of inhibitors like the 1H-pyrazolo[3,4-b]pyridine derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented here provide a framework for conducting high-throughput screening campaigns to identify and validate new drug candidates from libraries of these derivatives. Careful target selection, robust assay development, and systematic hit validation are critical for the successful translation of screening hits into viable therapeutic leads.
References
- 1. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the low yield in the Gould-Jacobs synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Overall Yield of this compound
A diminished overall yield can arise from inefficiencies in one or more stages of the multi-step Gould-Jacobs synthesis. A systematic approach to identify the problematic step is crucial for effective troubleshooting.
| Potential Cause | Recommended Solutions |
| Incomplete Initial Condensation | - Ensure a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate is used. - Monitor the reaction by TLC or LC-MS to confirm the consumption of 3-aminopyrazole. - Use fresh, high-quality reagents to avoid decomposition. |
| Inefficient Thermal Cyclization | - Gradually increase the reaction temperature for the cyclization step, typically in the range of 250-300°C.[1] - Extend the reaction time, while monitoring for potential product degradation.[1] - Consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[2] |
| Degradation During Cyclization | - Optimize the balance between reaction temperature and time to minimize the formation of tarry materials.[1] - Employ a high-boiling inert solvent like Dowtherm A or diphenyl ether for even heat distribution.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Losses During Chlorination & Work-up | - Ensure the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate is completely dry before adding POCl₃. - Carefully control the quenching of the POCl₃ reaction mixture by pouring it onto ice to avoid hydrolysis of the product back to the hydroxy intermediate. - Optimize the extraction and purification steps to minimize product loss. |
Problem 2: Incomplete Cyclization of the Anilidomethylenemalonate Intermediate
The thermal cyclization is often the most challenging step of the Gould-Jacobs synthesis, requiring high temperatures to proceed effectively.
| Potential Cause | Recommended Solutions |
| Insufficient Reaction Temperature | - The cyclization is a high-temperature process; gradually increase the temperature to facilitate the reaction.[1] |
| Short Reaction Time | - If higher temperatures lead to decomposition, try extending the reaction time at a slightly lower temperature.[1] |
| Inefficient Heat Transfer | - Use a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether to ensure uniform and efficient heating of the reaction mixture.[1] |
| Presence of Moisture | - While not always critical, ensuring anhydrous conditions for reagents and solvents can sometimes improve the reaction outcome.[1] |
Problem 3: Formation of Side Products
The harsh conditions of the Gould-Jacobs reaction can lead to the formation of undesirable byproducts, complicating purification and reducing the yield of the target compound.
| Potential Cause | Recommended Solutions |
| Formation of Dark Tarry Materials | - This is often due to decomposition at high temperatures or prolonged heating.[1] Optimize the temperature and reaction time. - Utilize a high-boiling inert solvent for more controlled heating.[1] - Running the reaction under an inert atmosphere can mitigate degradation. |
| Decarboxylation of the Intermediate | - High temperatures and pressure can lead to the loss of the 3-carboalkoxy group.[1] - Carefully control the reaction temperature and time. - If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature. |
| Hydrolysis of the Chloro-product | - The 4-chloro product is susceptible to hydrolysis back to the 4-hydroxy intermediate during work-up. - Quench the reaction mixture by carefully and slowly pouring it onto crushed ice. - Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia) while keeping the temperature low. |
Frequently Asked Questions (FAQs)
Q1: What are the key stages of the Gould-Jacobs synthesis for this compound?
A1: The synthesis is a three-stage process:
-
Condensation: 3-aminopyrazole is reacted with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate intermediate.[1]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.[1]
-
Chlorination: The 4-hydroxy group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
Q2: What are the typical reaction conditions for the cyclization step?
A2: The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly shorten reaction times and often improve yields.[2]
Q3: My final product is a viscous oil and difficult to crystallize. What can I do?
A3: This is often due to the presence of impurities or residual high-boiling solvent.
-
Purify the crude product using column chromatography.
-
Ensure the high-boiling solvent is thoroughly removed under high vacuum.
-
Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction's progress. For TLC, you can track the disappearance of the starting materials and the appearance of the intermediate and final products. A common visualization technique for these N-heterocycles is UV light (254 nm).[4]
Q5: Are there alternatives to conventional heating for the cyclization step?
A5: Yes, microwave-assisted synthesis is a powerful alternative. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Gould-Jacobs Cyclization
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | ~250 | 2-15 hours | Lower | [2] |
| Microwave Irradiation | 250-300 | 2-8 minutes | Higher | [2] |
Note: Yields are highly substrate and condition dependent.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Conventional Heating)
-
Condensation: In a round-bottom flask, combine 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction. The crude anilidomethylenemalonate intermediate can be used directly in the next step after removing residual ethanol under reduced pressure.[1]
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[1]
Protocol 2: Chlorination of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup: In a fume hood, place the dried 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate in a round-bottom flask equipped with a reflux condenser.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can be run neat or with a co-solvent. Gently heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Isolation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or sodium bicarbonate) while maintaining a low temperature in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the Gould-Jacobs synthesis.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Purification challenges and recrystallization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and recrystallization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Question 1: My this compound fails to crystallize upon cooling. What should I do?
Answer: This is a common issue that can be addressed by several techniques:
-
Induce Crystallization:
-
Seeding: If you have a pure crystal of the compound, add a small seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
-
Solvent System: The chosen solvent may not be optimal. This compound is a polar molecule, and a good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for the recrystallization of pyrazolopyridine derivatives.[1] Consider trying a mixed solvent system, such as ethanol/water, to fine-tune the solubility.
-
Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Question 2: An oil has formed instead of crystals during recrystallization. How can I rectify this?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or the melting point of the solute is lower than the boiling point of the solvent. To address this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the primary solvent to decrease the saturation.
-
Change Solvent System: The current solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. For instance, if you are using ethanol, adding a small amount of water can sometimes induce crystallization.
-
Lower the Temperature of Dissolution: Dissolve the compound at a temperature below its melting point.
Question 3: The purity of my recrystallized this compound is still low. What are the possible reasons?
Answer:
-
Incomplete Removal of Impurities: The chosen recrystallization solvent may also dissolve the impurities, leading to their co-crystallization with your product. A different solvent system might be necessary to leave the impurities in the mother liquor.
-
Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals. A second recrystallization step may be necessary.
-
Inherent Impurities: Some impurities, such as regioisomers formed during synthesis, may have very similar solubility profiles to the desired product, making separation by recrystallization difficult.[1] In such cases, column chromatography is a more effective purification method.
Column Chromatography Issues
Question 4: I am having trouble separating this compound from its impurities using column chromatography. What can I do?
Answer:
-
Optimize the Mobile Phase: The polarity of the eluent is critical for good separation on a silica gel column.[1] For polar compounds like pyrazolopyridines, a gradient of ethyl acetate in hexane is a good starting point.[1]
-
Begin with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.
-
Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazolopyridines.[1] Ensure you are using the correct mesh size for your column dimensions and separation needs.
-
Column Packing: A poorly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Sample Loading: Overloading the column can result in broad bands and poor separation. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. Adsorbing the crude product onto a small amount of silica gel before loading (dry loading) can also improve resolution.
Question 5: My compound is streaking on the TLC plate. What does this indicate?
Answer: Streaking on a TLC plate can be due to several factors:
-
Sample Overload: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.
-
High Polarity: The compound might be too polar for the chosen mobile phase and is strongly adsorbing to the silica gel. Try a more polar eluent system.
-
Presence of Acidic or Basic Impurities: These can interact strongly with the silica gel. Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes resolve this issue.
-
Compound Instability: The compound may be decomposing on the silica gel.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Typical Purity |
| Recrystallization | N/A | Ethanol | >95% |
| N/A | Ethanol/Water mixture | >95% | |
| N/A | Acetone | >95% | |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) | >98% |
Table 2: Thin Layer Chromatography (TLC) Parameters
| Stationary Phase | Mobile Phase System | Expected Rf Range | Visualization Method |
| Silica Gel | 30% Ethyl Acetate in Hexane | 0.2 - 0.4 | UV light (254 nm) |
| 50% Ethyl Acetate in Hexane | 0.4 - 0.6 | UV light (254 nm) |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring even packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Dry Loading (Recommended): Add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the impurities present and should be determined by prior TLC analysis.
-
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization challenges.
References
Identifying and minimizing byproducts in the synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Gould-Jacobs reaction. This approach involves the condensation of a 3-aminopyrazole derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate. Subsequent chlorination with an agent like phosphorus oxychloride (POCl₃) yields the final product.[1][2]
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The main byproducts encountered are:
-
4-Hydroxy-1H-pyrazolo[3,4-b]pyridine: This results from incomplete chlorination of the intermediate.[1]
-
Regioisomers: If an unsymmetrical pyrazole or β-dicarbonyl compound is used, different regioisomers can be formed.[1]
-
Over-chlorinated products: Dichloro- or other polychlorinated pyrazolopyridines can form if the chlorination conditions are too harsh.
-
Tautomeric Isomers: While the 1H-tautomer is more stable, the 2H-tautomer can also be present.[1]
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for byproduct identification:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and detecting the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the main product and byproducts. 2D NMR techniques like NOESY can help in unambiguously assigning regioisomers.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the products and byproducts, aiding in their identification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Significant amount of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine in the final product. | Incomplete chlorination. | - Increase the molar excess of POCl₃. - Extend the reaction time for the chlorination step. - Increase the reaction temperature for the chlorination step. - Ensure the POCl₃ is of high purity and not hydrolyzed. |
| Presence of an unexpected regioisomer. | Use of an unsymmetrical starting material (e.g., a substituted 3-aminopyrazole or an unsymmetrical β-dicarbonyl compound). | - If possible, use a symmetrical starting material to avoid regioisomer formation. - If using an unsymmetrical starting material is necessary, optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. - Separate the isomers using column chromatography or preparative HPLC. |
| Formation of dichlorinated or other over-chlorinated byproducts. | Chlorination conditions are too harsh. | - Reduce the molar excess of the chlorinating agent. - Lower the reaction temperature. - Reduce the reaction time. |
| Product is a mixture of 1H and 2H tautomers. | Tautomerization is an inherent property of the molecule. | The 1H tautomer is generally more stable and often the major product.[1] Purification by recrystallization or chromatography can sometimes isolate the major tautomer. The equilibrium between tautomers can be influenced by the solvent and pH. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Gould-Jacobs Reaction
Step 1: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine
-
In a round-bottom flask, combine 3-aminopyrazole (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130°C for 2 hours.
-
Cool the reaction mixture and add it to a high-boiling solvent such as diphenyl ether.
-
Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes to effect cyclization.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove the diphenyl ether and dry under vacuum to obtain 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
Step 2: Chlorination to this compound
-
To the crude 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, add phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC or HPLC.
-
After completion, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the desired product from the 4-hydroxy intermediate and other potential byproducts.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for byproduct minimization.
References
Troubleshooting common issues in Suzuki coupling reactions with chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of chloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a chloropyridine resulting in a low yield?
A1: Low yields with chloropyridine substrates are a common challenge and can stem from several factors. The primary reasons include the inherent low reactivity of chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] Catalyst deactivation is another major issue, where the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species.[2][3] Additionally, side reactions like protodeboronation (hydrolysis of the boronic acid) and homocoupling can consume starting materials and reduce the yield of the desired product.[2]
Q2: What are the most common side reactions in Suzuki coupling with chloropyridines, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.[2]
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2] It is often exacerbated by high temperatures and aqueous bases.[2][4] To minimize this, you can use anhydrous solvents, employ a less nucleophilic or weaker base, or switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[1][2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[2]
Q3: My chloropyridine substrate seems unreactive. What specific conditions can improve the coupling?
A3: Given the lower reactivity of chloropyridines, highly active catalyst systems are often required.[2] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[1][2]
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can help overcome the activation energy barrier for the C-Cl bond cleavage.[1][2] Microwave irradiation can also be effective in reducing reaction times and improving yields.[3][5]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][2]
Q4: How do I choose the right base for my reaction?
A4: The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3] The choice of base can significantly impact the reaction yield.[2] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used, so screening different bases is a recommended optimization step.[2][4]
Q5: Can I run the Suzuki coupling of chloropyridines under aerobic conditions?
A5: It is highly recommended to run Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which halts the catalytic cycle.[1][3] Oxygen can also promote the homocoupling of the boronic acid, further reducing the yield of the desired product.[2] Therefore, all solvents and reagents should be thoroughly degassed before use.[1]
Troubleshooting Guide: Low or No Yield
A systematic approach to troubleshooting low or no yield in the Suzuki coupling of chloropyridines is essential. The following guide provides a step-by-step process to identify and resolve common issues.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Presentation: Catalyst and Base Selection
The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling with chloropyridines. The following tables summarize the effectiveness of various systems.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Chloropyridines
| Catalyst / Ligand | Typical Loading | Key Advantages | Reference(s) |
| Pd(OAc)₂ / SPhos or XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation. | [2] |
| Pd(PEPPSI)-IPr (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines. | [2][6] |
| Pd(PPh₃)₄ | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides. | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides. | [2] |
Table 2: Effect of Base on Suzuki Coupling Yield
| Base | Strength | Common Solvents | Notes | Reference(s) |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | Often provides high yields for challenging couplings. | [2][3] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective, but more expensive. | [1] |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Water | A common and cost-effective choice, often used in aqueous mixtures. | [3] |
| Na₂CO₃ | Moderate | Dioxane/Water, Toluene/Water | Similar to K₂CO₃, widely used. | [2] |
Key Reaction Components and Catalytic Cycle
Diagram: Decision Tree for Selecting Key Reaction Components
Caption: Decision tree for selecting key reaction components.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[2]
-
Schlenk tube or reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the chloropyridine, arylboronic acid, base, palladium catalyst, and ligand.[2][3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2][3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][7]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Preventing catalyst deactivation in palladium-catalyzed reactions of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in palladium-catalyzed cross-coupling reactions of 4-Chloro-1H-pyrazolo[3,4-b]pyridine. The focus is on preventing and diagnosing catalyst deactivation to ensure successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the inherent properties of the substrate. The pyrazolo[3,4-b]pyridine core is an electron-deficient N-heterocycle. The nitrogen atoms in the pyrazole and pyridine rings can act as ligands, coordinating to the palladium center and leading to catalyst inhibition or deactivation.[1] Furthermore, activating the C-Cl bond for oxidative addition is more challenging than for C-Br or C-I bonds, often requiring more reactive and specialized catalyst systems.[1]
Q2: What is palladium black, and why is its formation a concern?
A2: Palladium black is a form of elemental palladium that has precipitated from the reaction mixture, appearing as a black solid. Its formation signifies the aggregation of the active, soluble Pd(0) catalyst into an inactive, heterogeneous state. This aggregation leads to a significant drop in the concentration of the active catalyst, resulting in slow or incomplete reactions and low product yields.
Q3: How can I visually diagnose potential catalyst deactivation during my experiment?
A3: A primary visual indicator of catalyst deactivation is the formation of palladium black. If you observe the reaction mixture turning from a homogeneous solution to a suspension with black particles, it is a strong indication that the catalyst is aggregating and deactivating.
Q4: Which ligands are most effective for cross-coupling reactions with this compound?
A4: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective. Ligands from the Buchwald family, such as XPhos, SPhos, and RuPhos, are excellent choices as they promote the formation of the active, monoligated Pd(0) species and facilitate the challenging oxidative addition step.[2] For certain applications, specialized ligands like the Josiphos family have also shown exceptional activity and stability, particularly in preventing catalyst deactivation by basic heterocycles.[3]
Q5: What role does the base play in catalyst stability and reaction efficiency?
A5: The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. However, the choice of base can also impact catalyst stability. Very strong bases like sodium tert-butoxide can sometimes promote ligand degradation or other side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point as they are generally well-tolerated and effective. The solubility of the base is also a critical factor; an insoluble base can lead to poor reaction kinetics.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation (Palladium Black Formation) | Visually inspect the reaction for a black precipitate. | - Switch to a more robust ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or their corresponding palladacycle precatalysts (G2, G3, G4), which are designed for stability.[4][5] - Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.[6] - Ensure rigorous inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Degas solvents thoroughly and maintain a positive pressure of argon or nitrogen. |
| Catalyst Poisoning | Analyze starting materials for impurities (e.g., sulfur-containing compounds). Run a control reaction with highly purified reagents. | - Purify starting materials: Recrystallize solid reagents and distill liquid reagents. Use high-purity, anhydrous solvents. - Use of additives: In cases of suspected halide poisoning, additives like silver salts (e.g., Ag₂CO₃) can act as scavengers. |
| Inhibition by Substrate/Product | The nitrogen atoms of the pyrazolopyridine can coordinate to the palladium center. | - Use a higher ligand-to-palladium ratio: An excess of the phosphine ligand can help prevent the substrate or product from binding to the palladium. - Select a bidentate ligand: Ligands like Josiphos can form more stable chelate complexes with palladium, reducing the likelihood of displacement by the heterocyclic substrate.[3] |
| Inefficient Oxidative Addition | The C-Cl bond is strong and difficult to break. | - Use a highly active catalyst system: Employ advanced generation palladacycle precatalysts (e.g., XPhos Pd G3) which are designed to form the active Pd(0) species efficiently.[5] - Increase reaction temperature: Carefully increase the temperature in increments, while monitoring for catalyst decomposition. |
| Poor Solubility of Reagents | Observe the reaction mixture for undissolved solids. | - Solvent screening: Test different solvents or solvent mixtures. For Suzuki couplings, polar aprotic solvents like dioxane or DMF, often with a small amount of water, are effective.[7] |
Issue 2: Reaction is Sluggish or Stalls Before Completion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Catalyst Activity | The chosen catalyst may not be active enough for this specific transformation. | - Screen different ligands: Test a panel of bulky phosphine ligands to find the optimal one for your substrate combination. - Switch to a palladacycle precatalyst: These are often more active and reliable than generating the catalyst in situ from a palladium source and a separate ligand.[4][5] |
| Base Incompatibility or Low Strength | The chosen base may not be strong enough or may have poor solubility. | - Screen different bases: Test stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS may be necessary. - Use a phase-transfer catalyst: In biphasic reactions, a phase-transfer catalyst can improve the transport of the base to the organic phase. |
| Product Inhibition | The product formed may be coordinating to the palladium, slowing down the catalytic cycle. | - Use a higher catalyst loading: This can sometimes overcome product inhibition, although it is not ideal for process efficiency. - Consider a different ligand: A bulkier ligand may create a steric environment around the palladium that disfavors product coordination. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles
| Entry | Heterocyclic Chloride | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5.0) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 56 | [7] |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (cat.) | - | Na₂CO₃ | Toluene/EtOH | 110 | - | >99 | [8] |
| 3 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(PEPPSI-IPr) (3.0) | - | K₂CO₃ | Dioxane | 100 | - | 75 (C4-coupling) | [9] |
| 4 | 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | Pd₂(dba)₃ (cat.) | XPhos (cat.) | K₃PO₄ | Dioxane | 60 | 5-8 | High | [2] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles
| Entry | Heterocyclic Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 3-Chloropyridine | Octylamine | [Pd(allyl)Cl]₂ (0.0005) | CyPF-tBu (0.001) | NaOt-Bu | DME | 80 | - | 98 | [3] |
| 2 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOt-Bu | Xylene | 90 | 24 | 60 | [10] |
| 3 | 2-Chloro-N-aryl-pyridin-4-amine | Morpholine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₂CO₃ | Toluene | 110 | 18 | 85 | [11] |
| 4 | 3-Chloropyridine | Indole | [Pd(cinnamyl)Cl]₂ (2.0) | BippyPhos (4.0) | K₃PO₄ | t-AmylOH | 110 | 1-24 | 91 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for the specific substrates.
-
To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.2 M) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization.
-
In a glovebox, add the aryl halide (e.g., this compound, 1.0 mmol), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂ with a suitable ligand like Josiphos, 0.5-2 mol% Pd), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol) to a dry reaction vessel.
-
Add the degassed solvent (e.g., toluene or DME, 0.5 M).
-
Add the amine (1.1-1.2 mmol).
-
Seal the vessel and heat the mixture with stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
Protocol 3: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard, optimized conditions with the current batches of reagents and solvents. Record the yield and reaction profile.
-
High-Purity Reaction: Run the reaction again under identical conditions, but use reagents and solvents of the highest available purity (e.g., freshly recrystallized solids, anhydrous and degassed solvents).
-
Comparison: If the high-purity reaction shows a significant improvement in yield or reaction rate, it is likely that impurities in your starting materials are poisoning the catalyst.
Protocol 4: Catalyst Reactivation by Re-oxidation with Benzoquinone
This procedure may be effective for catalysts deactivated by the formation of inactive Pd(0) aggregates.[13]
-
Catalyst Recovery: If possible, filter the reaction mixture to isolate the precipitated palladium black. Wash the solid with the reaction solvent and then with a non-polar solvent like hexane, and dry under vacuum.
-
Re-oxidation: Suspend the recovered palladium in a suitable solvent (e.g., THF or toluene). Add a stoichiometric amount of an oxidizing agent like 1,4-benzoquinone.
-
Stirring: Stir the suspension at room temperature for several hours. The disappearance of the black solid and the formation of a colored solution may indicate the re-oxidation of Pd(0) to a soluble Pd(II) species.
-
Re-use: The resulting solution containing the reactivated palladium species can potentially be used in a subsequent reaction, though its activity may not be fully restored.
Visualizations
Caption: Palladium catalytic cycle and common deactivation pathways.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Ligand selection guide for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 5. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Addressing regioselectivity issues in the functionalization of the pyrazolo[3,4-b]pyridine core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing regioselectivity issues during the functionalization of the pyrazolo[3,4-b]pyridine core.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on the pyrazolo[3,4-b]pyridine core and what are the associated regioselectivity challenges?
A1: The primary sites for functionalization on the 1H-pyrazolo[3,4-b]pyridine core are the nitrogen atoms of the pyrazole ring (N1 and N2) and the carbon atoms of both the pyrazole (C3) and pyridine rings (C4, C5, and C6).
-
N-Functionalization (Alkylation/Arylation): The presence of two nucleophilic nitrogen atoms in the pyrazole ring (N1 and N2) leads to the potential formation of two regioisomers. The 1H-tautomer is generally more stable.[1] The ratio of N1 to N2 substitution is influenced by steric hindrance, electronic effects of substituents, and reaction conditions (base, solvent, temperature).
-
C-Functionalization (Halogenation/Metal-Catalyzed Cross-Coupling): Direct electrophilic substitution on the pyrazolo[3,4-b]pyridine ring can be challenging and may result in a mixture of products. The C3 position is a common site for direct C-H functionalization.[2] Regioselective halogenation is crucial for subsequent cross-coupling reactions, and the position of halogenation can be directed by the reaction conditions and the directing groups present on the scaffold.
Q2: How can I control the N1 vs. N2 regioselectivity during alkylation?
A2: Achieving high regioselectivity in the N-alkylation of pyrazolo[3,4-b]pyridines requires careful optimization of reaction conditions. Here are key factors to consider:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If a substituent is present at the C3-position, alkylation is more likely to occur at the N1 position.
-
Base and Solvent: The choice of base and solvent system is critical. For related N-heterocycles, combinations like sodium hydride in THF or potassium carbonate in DMF have been shown to influence the N1/N2 ratio.
-
Alkylating Agent: The nature of the alkylating agent can also impact regioselectivity.
Q3: What are the key challenges in the direct C-H functionalization of the pyrazolo[3,4-b]pyridine core?
A3: Direct C-H functionalization can be a powerful tool, but it presents challenges in controlling regioselectivity. The reactivity of the C-H bonds at different positions (C3, C4, C6) can be similar, leading to mixtures of isomers. Recent methods have focused on achieving C3-selectivity through the use of specific palladium catalysts.[2] The reaction conditions, including the catalyst, ligand, and solvent, must be carefully screened to achieve the desired regioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)
Symptoms:
-
1H NMR of the crude product shows two sets of signals corresponding to the N1 and N2 alkylated products.
-
Difficulty in separating the two isomers by column chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Base/Solvent Combination | The polarity of the solvent and the nature of the counter-ion of the base can significantly influence the site of alkylation. A systematic screen of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, Acetonitrile) is recommended. In some cases, less polar solvents may favor alkylation at the less hindered N1 position. |
| Steric Effects | If the substrate is unsubstituted at C3, both nitrogen atoms are sterically accessible. Consider using a bulkier alkylating agent to favor substitution at the less hindered position. |
| Reaction Temperature | Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring one isomer over the other. |
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig N-Arylation
Symptoms:
-
TLC analysis shows only starting material after the reaction time.
-
Formation of significant amounts of side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst/Ligand System | The choice of palladium precursor and phosphine ligand is crucial for successful Buchwald-Hartwig amination. For N-heterocycles, sterically hindered biarylphosphine ligands often provide good results. Screen different ligands (e.g., Xantphos, BINAP) and palladium sources (e.g., Pd2(dba)3, Pd(OAc)2). |
| Base Incompatibility | The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. The choice of base can also affect the regioselectivity. |
| Poor Quality of Reagents or Solvents | Ensure that the aryl halide is pure and the amine is free of moisture. Use anhydrous solvents, as water can deactivate the catalyst. |
Issue 3: Lack of Regioselectivity in Halogenation
Symptoms:
-
Formation of a mixture of mono-, di-, and poly-halogenated products.
-
Halogenation occurring at multiple positions on the ring system.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Traditional electrophilic halogenation methods often require harsh conditions that can lead to a lack of selectivity. |
| Incorrect Halogenating Agent | The choice of halogenating agent is critical. For achieving C3-selectivity, consider using methods developed for related heterocycles, such as employing a hypervalent iodine(III) reagent with a halide salt under mild, aqueous conditions. |
| Directing Group Effects | The electronic nature of existing substituents on the ring will direct the position of electrophilic attack. Consider this when planning your synthetic route. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C3-Arylation of 1H-Pyrazolo[3,4-b]pyridine
This protocol is adapted from a method for the direct C3-arylation of the pyrazolo[3,4-b]pyridine core.[2]
-
To a reaction vial, add the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(phen)2(PF6)2 catalyst (10 mol%), and a suitable base (e.g., K2CO3, 2.0 equiv.).
-
Add a suitable solvent (e.g., DMF).
-
Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 120 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the C3-arylated product.
Quantitative Data for C3-Arylation:
| Substrate | Aryl Halide | Yield (%) |
| 1H-Pyrazolo[3,4-b]pyridine | 4-Iodotoluene | 75 |
| 1H-Pyrazolo[3,4-b]pyridine | 4-Iodoanisole | 81 |
| 1H-Pyrazolo[3,4-b]pyridine | 1-Iodo-4-nitrobenzene | 45 |
(Data is illustrative and based on reported yields for similar reactions)[2]
Signaling Pathways and Experimental Workflows
Many pyrazolo[3,4-b]pyridine derivatives exhibit their biological activity by inhibiting protein kinases involved in cell signaling pathways.
Caption: Inhibition of Kinase Signaling Pathways by Pyrazolo[3,4-b]pyridine Derivatives.
Caption: General Experimental Workflow for the Synthesis and Functionalization of Pyrazolo[3,4-b]pyridines.
References
Improving the solubility of 4-Chloro-1H-pyrazolo[3,4-b]pyridine for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 4-Chloro-1H-pyrazolo[3,4-b]pyridine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[3]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?
A2: This phenomenon, often called "solvent shock" or "precipitation upon dilution," is common for hydrophobic compounds.[1][3] It occurs because the compound, which is soluble in the organic solvent (DMSO), is not soluble in the aqueous environment of the cell culture medium.[1][4] The sudden change in solvent polarity causes the compound to precipitate.[1][3]
To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, perform one or more intermediate dilutions in a mix of medium and DMSO or in 100% medium.[1]
-
Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium.[1][3] This helps to disperse the compound quickly and avoid localized high concentrations.[3]
-
Pre-warming the Medium: Having the cell culture medium at 37°C can sometimes help to increase the solubility of the compound.[1][3]
Q3: What is the maximum concentration of DMSO that is safe for my cells in vitro?
A3: The maximum tolerated concentration of DMSO varies between cell lines. However, it is generally recommended to keep the final DMSO concentration in your assay below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced artifacts and cytotoxicity.[5][6] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Are there alternative methods to improve the solubility of this compound besides using DMSO?
A4: Yes, several other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents can improve solubility.[][8] Common co-solvents for in vitro use include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[][8] The choice and concentration of the co-solvent must be tested for compatibility with your specific cell line.[9][10]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[][11][12] Since this compound contains basic nitrogen atoms, adjusting the pH to a more acidic range may improve its solubility. However, the chosen pH must be compatible with the viability of the cells being used.[1]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15][16][17] Methyl-β-cyclodextrin is a commonly used derivative for this purpose.[18]
Troubleshooting Guide
Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts.[3] The following table summarizes common observations, potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[3] | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[3]- Perform serial dilutions of the stock solution in the assay buffer or medium.[3] |
| Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution ("solvent shock").[3] | - Add the compound stock to the medium dropwise while gently vortexing or stirring.[3]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[3] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[3] | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable.[3] |
| pH shift in the medium due to CO2 environment or cell metabolism. | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test the compound's solubility at different pH values to determine its sensitivity.[3] | |
| Compound degradation or interaction with media components. | - Prepare fresh solutions for each experiment.- Evaluate the stability of the compound in the assay medium over time. | |
| Cloudiness or Turbidity in Media | Fine particulate precipitation. | - Examine a sample under a microscope to confirm the presence of a precipitate.- Follow the solutions for immediate precipitation.[3] |
| Microbial contamination. | - Visually inspect the stock solution and medium for signs of contamination.- Use sterile techniques and filtered solutions. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.
-
Prepare a Calibration Curve: In a 96-well plate, prepare a serial dilution of your 10 mM stock solution in 100% DMSO. This will serve as your standard curve.
-
Prepare Test Solutions: In a separate 96-well plate, add 2 µL of your 10 mM DMSO stock solution to 98 µL of your aqueous buffer. This gives a starting concentration of 200 µM with 2% DMSO. Perform a serial dilution down the plate using your aqueous buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Visually inspect the plate for any signs of precipitation. Measure the absorbance of each well at the λmax of this compound.
-
Data Analysis: Plot the absorbance versus the concentration for your test solutions. The highest concentration that does not show precipitation and falls on the linear part of the curve is an estimate of the kinetic solubility.
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media
Procedure:
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[3]
-
Calculate Volume: Determine the volume of the this compound stock needed to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).
-
Dilution: Pipette the calculated volume of the thawed stock solution.
-
Addition: While gently swirling or vortexing the pre-warmed media, slowly add the stock solution drop-wise into the vortex.[1][3]
-
Final Mix: After adding the stock, cap the tube and vortex gently to ensure a homogenous solution.
-
Immediate Use: It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time.[3]
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. ijpbr.in [ijpbr.in]
- 9. ijpsonline.com [ijpsonline.com]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. medchemexpress.com [medchemexpress.com]
Stability of 4-Chloro-1H-pyrazolo[3,4-b]pyridine under different reaction conditions
This technical support center provides essential information regarding the stability of 4-Chloro-1H-pyrazolo[3,4-b]pyridine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential stability issues.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the handling, storage, and use of this compound in chemical reactions.
Issue 1: Low Yield or Disappearance of Starting Material in Protic Solvents (e.g., Methanol, Ethanol, Water)
-
Question: I am running a reaction with this compound in methanol at elevated temperatures and observing significant loss of my starting material and the appearance of a new, more polar spot on my TLC plate. What is happening?
-
Answer: this compound is susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. Protic solvents like alcohols or water can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the displacement of the chloro group. In methanol, this would form 4-methoxy-1H-pyrazolo[3,4-b]pyridine. To mitigate this, consider using aprotic solvents such as THF, Dioxane, DMF, or acetonitrile. If a protic solvent is necessary, running the reaction at the lowest possible temperature is advisable.
Issue 2: Degradation Observed in Acidic or Basic Aqueous Media
-
Question: My compound appears to be degrading during an aqueous workup with dilute HCl or NaOH. Is this expected?
-
Answer: Yes, this compound can be unstable under both acidic and basic aqueous conditions.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the chloro group can occur, leading to the formation of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (which exists as its more stable tautomer, 1H-pyrazolo[3,4-b]pyridin-4(7H)-one).[1]
-
Basic Conditions: In the presence of a base like NaOH, the hydroxide ion (OH⁻) is a strong nucleophile that can readily displace the chloride to form the same 4-hydroxypyrazolopyridine.
-
Recommendation: If an aqueous workup is required, use neutral water or a buffered solution at a neutral pH if possible. Minimize the exposure time to acidic or basic conditions and keep the temperature low (e.g., using an ice bath).
-
Issue 3: Compound Discoloration or Degradation Upon Exposure to Light
-
Question: I left a solution of my compound on the bench for a few days, and it has turned yellow, and HPLC analysis shows new impurities. What could be the cause?
-
Answer: Similar to other chlorinated pyridines, this compound may be susceptible to photodegradation. Exposure to UV or even ambient light can induce radical reactions, leading to dechlorination, hydroxylation, or ring opening.[2] Always store the compound and its solutions in amber vials or protected from light with aluminum foil to prevent photolytic decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Many suppliers recommend refrigeration.[3]
Q2: Is this compound stable to common oxidizing and reducing agents?
A2:
-
Oxidizing Agents: N-heterocycles can be susceptible to oxidation, which may lead to N-oxide formation or ring opening under harsh conditions (e.g., with strong oxidants like KMnO₄ or m-CPBA).[4][5][6] Use oxidizing agents with caution and at controlled temperatures.
-
Reducing Agents: Strong reducing conditions, particularly catalytic hydrogenation (e.g., H₂, Pd/C), can lead to dehalogenation, replacing the chloro group with a hydrogen atom. Care should be taken when performing reductions on other functional groups within a molecule containing this scaffold.
Q3: What is the most likely degradation pathway for this compound?
A3: The most prevalent degradation pathway is nucleophilic substitution at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates the chloro group for displacement by a wide range of nucleophiles (e.g., H₂O, alcohols, amines, hydroxide).
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is the best approach. This method should be able to separate the parent compound from its potential degradation products, such as 4-hydroxy-1H-pyrazolo[3,4-b]pyridine. Developing such a method often involves performing forced degradation studies.
Data on Predicted Stability
| Condition | Solvent/Reagent | Temperature | Expected Stability | Potential Degradation Product(s) |
| pH/Hydrolysis | 0.1 M HCl (aq) | Ambient to 80°C | Low | 1H-Pyrazolo[3,4-b]pyridin-4(7H)-one |
| pH 7 Buffer (aq) | Ambient | Moderate | 1H-Pyrazolo[3,4-b]pyridin-4(7H)-one (slow) | |
| 0.1 M NaOH (aq) | Ambient to 80°C | Low | 1H-Pyrazolo[3,4-b]pyridin-4(7H)-one | |
| Solvolysis | Methanol / Ethanol | Reflux | Low to Moderate | 4-Alkoxy-1H-pyrazolo[3,4-b]pyridine |
| Aprotic (THF, Dioxane) | Ambient to Reflux | High | N/A (Stable) | |
| Thermal | Inert Solid State | ≤ 40°C | High | N/A (Stable) |
| Inert Solid State | > 80°C | Moderate | Undetermined decomposition products | |
| Photochemical | Solution (any solvent) | Ambient | Low | Hydroxylated species, dehalogenated product |
| Oxidative | 3% H₂O₂ | Ambient | Moderate | N-oxides, ring-opened products |
| Reductive | H₂, Pd/C | Ambient | Low | 1H-Pyrazolo[3,4-b]pyridine |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines a general procedure for forced degradation, which is essential for developing a stability-indicating HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at various time points (e.g., 2, 8, 24h), neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. Withdraw a sample and dilute for analysis.
-
Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Also, reflux a solution of the compound in an inert solvent (e.g., acetonitrile) for 24 hours. Prepare samples for analysis.
-
Photostability: Expose a solution (e.g., in quartz cuvette) and solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV. The goal is to achieve 5-20% degradation and demonstrate that the peaks for the degradants are well-resolved from the parent compound peak.
Visualizations
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 29274-28-0 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most frequently employed method for the synthesis of this compound and its derivatives is the Gould-Jacobs reaction.[1][2][3] This approach involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization and subsequent chlorination.[1] Alternative routes may start from substituted pyridines, such as 2-chloro-3-pyridinecarboxaldehyde, which undergoes a ring-closing reaction to form the pyrazolopyridine core.[4]
Q2: What are the critical parameters to control during the scale-up of the Gould-Jacobs reaction?
A2: When scaling up the Gould-Jacobs reaction, temperature control is crucial, especially during the high-temperature cyclization step, which often requires temperatures between 250-300°C.[5] Inefficient heat transfer in large reactors can lead to localized overheating, causing decomposition and the formation of tarry byproducts.[5] Thorough removal of volatile byproducts like ethanol is also important to drive the reaction to completion.
Q3: How can I minimize the formation of regioisomers?
A3: The formation of regioisomers is a known challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials.[6] In the case of the Gould-Jacobs synthesis of this compound starting from 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, the symmetry of the malonate reagent helps to avoid regioselectivity issues.[1] However, if derivatives with unsymmetrical precursors are synthesized, careful selection of reaction conditions, such as the catalyst and solvent, may influence the regioselectivity.[6]
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: For preclinical quantities, purification can be challenging due to the compound's polarity.[6] While flash column chromatography is common at the lab scale, it may be less practical for kilogram quantities.[6] On a larger scale, crystallization is the preferred method. Trituration of the crude product with a non-polar solvent like hexane or petroleum ether can help induce crystallization.[5] Careful control of the cooling rate and solvent system during crystallization is key to obtaining high purity and good crystal form.
Q5: What are the key safety considerations when scaling up this synthesis?
A5: The use of phosphorus oxychloride (POCl₃) for the chlorination step requires strict safety precautions due to its corrosive and reactive nature. The reaction is typically exothermic and releases HCl gas, necessitating a well-ventilated area and appropriate scrubbing systems. High-temperature reactions also pose a risk of runaway reactions if not properly controlled. A thorough process safety assessment, including reaction calorimetry, is recommended before proceeding to a large scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low Yield in Gould-Jacobs Reaction | - Incomplete initial condensation.[5]- Incomplete cyclization.[5]- Decomposition at high temperatures.[5] | - Ensure a slight excess of the malonic ester derivative is used.- Monitor the reaction by TLC or LC-MS to confirm the disappearance of starting material.- Gradually increase the cyclization temperature, but avoid prolonged heating.- Consider using a high-boiling inert solvent for even heat distribution. |
| Formation of Dark Tarry Byproducts | - Decomposition of starting materials or product at high temperatures.[5] | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.[5]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product is a Viscous Oil or Fails to Crystallize | - Presence of impurities.- Residual high-boiling solvent.[5] | - Purify the crude product using column chromatography on a small scale to identify impurities.- Ensure the high-boiling solvent from the cyclization step is thoroughly removed under high vacuum.- Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexane, heptane). |
| Inconsistent Results Between Batches | - Variation in the purity of starting materials.- Inefficient mixing at a larger scale.- Atmospheric moisture affecting the reaction. | - Use starting materials of consistent and high purity for each batch.- Ensure the stirring rate is adequate for the scale and viscosity of the reaction mixture.- If the reaction is sensitive to moisture, use dry solvents and an inert atmosphere. |
| Difficulties with the Chlorination Step (using POCl₃) | - Incomplete conversion to the chloro-derivative.- Formation of dark-colored impurities. | - Ensure the intermediate is dry before adding POCl₃.- Control the reaction temperature carefully, as the reaction can be exothermic.- Use a moderate excess of POCl₃ and monitor the reaction progress by TLC or HPLC. |
Experimental Protocols
Scaled-up Synthesis of this compound via Gould-Jacobs Reaction
This protocol is a representative procedure for the kilogram-scale synthesis.
Step 1: Condensation of 3-Aminopyrazole with Diethyl 2-(ethoxymethylene)malonate
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add 3-aminopyrazole (1.0 kg, 12.0 mol) and diethyl 2-(ethoxymethylene)malonate (2.8 kg, 13.0 mol).
-
Heat the mixture to 110-120 °C and maintain for 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the 3-aminopyrazole.
-
Cool the reaction mixture to 80-90 °C.
Step 2: Cyclization
-
To the hot reaction mixture from Step 1, slowly and carefully add Dowtherm A (5.0 L) or another suitable high-boiling point solvent.
-
Heat the mixture to 250-260 °C and maintain for 4-6 hours. The progress of the cyclization should be monitored by TLC/HPLC.
-
Once the reaction is complete, cool the mixture to 80-90 °C.
Step 3: Chlorination
-
Slowly and carefully add phosphorus oxychloride (POCl₃) (3.7 kg, 24.0 mol) to the reaction mixture while maintaining the temperature below 100 °C.
-
After the addition is complete, heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours, or until TLC/HPLC analysis shows complete conversion to the chloro-derivative.
-
Cool the reaction mixture to room temperature.
Step 4: Work-up and Isolation
-
Slowly and carefully quench the reaction mixture by adding it to a mixture of ice and water. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Neutralize the aqueous mixture with a base, such as sodium hydroxide solution, to a pH of 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with water until the washings are neutral.
-
Dry the crude product under vacuum.
Step 5: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dissolve the crude product in the minimum amount of hot solvent, treat with activated carbon if necessary, filter while hot, and allow to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A typical yield for this process can be around 85%.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Cyclization Step
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dowtherm A | Diphenyl ether | None |
| Temperature | 250-260 °C | 250-260 °C | 280-300 °C |
| Reaction Time | 4-6 hours | 4-6 hours | 2-3 hours |
| Typical Yield | ~85% | ~80% | ~75% |
| Purity (crude) | ~90% | ~88% | ~85% |
| Notes | Good heat transfer, easier to control. | Similar to Dowtherm A. | Higher temperature can lead to more byproducts. |
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and TLC Methods for Purity Analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. 4-Chloro-1H-pyrazolo[3,4-b]pyridine is an important heterocyclic building block in the synthesis of various biologically active molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the gold standard for quantitative purity analysis, offering high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method is generally suitable for the analysis of moderately polar aromatic heterocyclic compounds like this compound.
Experimental Protocol: Reversed-Phase HPLC
A plausible HPLC method for the purity analysis of this compound is detailed below. This method is based on common practices for the analysis of related aromatic nitrogen heterocycles.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 0.5 mg/mL. |
Rationale for Method Parameters:
-
C18 Column: Provides excellent retention and separation for a wide range of non-polar to moderately polar compounds.
-
Acetonitrile/Water Gradient: Allows for the elution of impurities with a wide range of polarities.
-
Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape for basic compounds like pyrazolopyridines.
-
UV Detection at 254 nm: Aromatic heterocyclic compounds typically exhibit strong absorbance at this wavelength.
Data Presentation: Hypothetical Purity Analysis by HPLC
The following table illustrates how data from an HPLC purity analysis could be presented.
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.15 | Unknown Impurity |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 12.1 | 0.10 | Unknown Impurity |
Thin-Layer Chromatography (TLC) for Rapid Purity Screening
TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of chemical reactions. Normal-phase TLC on silica gel is a common approach for the separation of heterocyclic compounds.
Experimental Protocol: Normal-Phase TLC
A standard TLC method for the purity analysis of this compound is outlined below.
TLC Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Sample Application | Spot a dilute solution of the sample (approx. 1 mg/mL in dichloromethane or ethyl acetate) onto the plate. |
| Development | Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top of the plate. |
| Visualization | Visualize the spots under UV light at 254 nm. Further visualization can be achieved using iodine vapor or a potassium permanganate stain. |
Rationale for Method Parameters:
-
Silica Gel Plate: The polar stationary phase interacts with the polar functionalities of the analyte and impurities.
-
Hexane:Ethyl Acetate Mobile Phase: The ratio of the nonpolar (hexane) and polar (ethyl acetate) solvents can be adjusted to achieve optimal separation.
-
UV Visualization: The F₂₅₄ indicator in the silica gel allows for the visualization of UV-active compounds as dark spots on a fluorescent background.
Data Presentation: Hypothetical Purity Analysis by TLC
The results of a TLC analysis are typically reported as the Retention Factor (Rf) value.
| Spot | Rf Value | Intensity | Identity |
| 1 | 0.65 | Major | This compound |
| 2 | 0.20 | Minor | Polar Impurity |
| 3 | 0.85 | Faint | Non-polar Impurity |
Comparison of HPLC and TLC Methods
| Feature | HPLC | TLC |
| Principle | High-pressure liquid chromatography | Planar chromatography |
| Analysis Time | Longer (typically 15-30 min per sample) | Shorter (can run multiple samples simultaneously) |
| Resolution | High | Lower |
| Sensitivity | High (ng to pg level) | Lower (µg to ng level) |
| Quantification | Excellent | Semi-quantitative at best |
| Cost | High (instrumentation and solvents) | Low (plates and solvents) |
| Throughput | Sequential analysis | Parallel analysis of multiple samples |
| Primary Use | Quantitative purity determination, impurity profiling, method validation | Rapid purity screening, reaction monitoring, qualitative identification |
Visualization of Analytical Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for TLC Purity Analysis.
Conclusion
Both HPLC and TLC are valuable analytical techniques for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis. For accurate and precise quantitative determination of purity and impurity profiling, a validated HPLC method is indispensable. For rapid, cost-effective screening of sample purity, reaction monitoring, and qualitative analysis, TLC provides a convenient and efficient solution. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry to establish appropriate analytical strategies for ensuring the quality of this important chemical intermediate.
Comparative Biological Activity of 4-Substituted Pyrazolo[3,4-b]pyridines: A Focus on 4-Chloro Derivatives
A comprehensive analysis of the structure-activity relationship of pyrazolo[3,4-b]pyridine derivatives reveals the critical role of the substituent at the C-4 position in modulating their biological activity. This guide provides a comparative study of 4-chloro-pyrazolo[3,4-b]pyridines against other 4-substituted analogs, supported by experimental data from various studies. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][2]
The 4-chloro substituent often serves as a versatile synthetic handle for introducing further diversity at this position through nucleophilic substitution reactions.[3] This allows for the exploration of a wide chemical space and the optimization of biological activity.
Comparative Anticancer Activity
The anticancer activity of 4-substituted pyrazolo[3,4-b]pyridines has been extensively investigated against various cancer cell lines. The nature of the substituent at the C-4 position significantly influences the cytotoxic potency.
A study involving C-4 substituted pyrazolo[3,4-b]pyridine nucleosides found that 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine (16) exhibited moderate cytotoxicity against L1210 and WI-L2 cell lines.[3] In the same study, the 4-oxo derivative (19) also showed moderate activity, highlighting that the electronic and steric properties of the C-4 substituent are key determinants of cytotoxicity.[3]
Other studies have explored a broader range of substituents at the C-4 position, demonstrating potent anticancer activities. For instance, compounds with aryl substitutions at the C-4 position have shown significant efficacy.[4]
| Compound/Substituent at C-4 | Cell Line | IC50 (µM) | Reference |
| 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine | L1210, WI-L2 | Moderately cytotoxic | [3] |
| 1-beta-D-ribofuranosyl-4,7-dihydro-4-oxopyrazolo[3,4-b]pyridine | L1210, WI-L2 | Moderately cytotoxic | [3] |
| 4-(4-hydroxyphenyl)-1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridine (WHR-2412) | Various | Not specified | [2] |
| Compound 9a (4-aryl substituted) | Hela | 2.59 | [4] |
| Compound 14g (4-hydroxyphenyl substituted) | MCF7 | 4.66 | [4] |
| Compound 14g (4-hydroxyphenyl substituted) | HCT-116 | 1.98 | [4] |
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines are known to be potent inhibitors of various kinases and other enzymes implicated in disease pathogenesis. The C-4 substituent plays a crucial role in the binding affinity and selectivity of these compounds.
Derivatives of pyrazolo[3,4-b]pyridine have been identified as inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and differentiation.[5][6] In a study focused on TRK inhibitors, various complex substituents were introduced, though a direct comparison with a simple 4-chloro group was not the primary focus, the structure-activity relationship underscored the importance of the C-4 region's substitution pattern for potent enzymatic inhibition.[5][6]
Similarly, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis.[7] While a 4-chloro analog was not the final lead compound, the synthetic schemes often involve intermediates that could be compared.[7]
| Target Enzyme | Key Substituents | IC50 | Reference |
| TRKA | Compound C03 (complex C-4 substitution) | 56 nM | [5][6] |
| TRKA | Compound C09 (complex C-4 substitution) | 57 nM | [5][6] |
| TRKA | Compound C10 (complex C-4 substitution) | 26 nM | [5][6] |
| TBK1 | Compound 15y (complex C-4 substitution) | 0.2 nM | [7] |
| Topoisomerase IIα | Compound 8c (indole moiety at C-3) | Significant inhibition | [8] |
Experimental Protocols
In Vitro Anticancer Screening
The anticancer activity of the synthesized compounds is typically evaluated using a panel of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The inhibitory activity of compounds against specific kinases, such as TRKA, is often determined using HTRF assays.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the kinase, a biotinylated substrate, and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a specified time to allow for substrate phosphorylation.
-
Detection: A detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.
-
Signal Measurement: After another incubation period, the HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the comparative study of 4-substituted pyrazolo[3,4-b]pyridines.
Caption: Logical relationship of the pyrazolo[3,4-b]pyridine core and C-4 substituents to biological activity.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 4-amino-1H-pyrazolo[3,4-b]pyridine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-amino-1H-pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors
This guide provides a comparative analysis of 4-amino-1H-pyrazolo[3,4-b]pyridine analogs and related pyrazolopyridine derivatives as potent kinase inhibitors. The structure-activity relationship (SAR) of these compounds is explored, with a focus on their inhibitory activity against various kinases implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The 4-amino-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the development of targeted therapies.[1] This guide summarizes recent SAR studies, presenting quantitative data on the inhibitory potency of various analogs and detailing the experimental protocols used for their evaluation.
Data Presentation
The following tables summarize the in vitro inhibitory activity (IC50) of selected 4-amino-1H-pyrazolo[3,4-b]pyridine analogs and related derivatives against their target kinases and cancer cell lines.
Table 1: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors [2][3]
| Compound | R1 | R2 | TBK1 IC50 (nM) |
| 15i | Indole | - | 8.5 |
| 15t | 5-methoxyindole | - | 0.8 |
| 15y | 5-methoxyindole | 4-methylpiperazin-1-yl | 0.2 |
Data extracted from a study on novel TBK1 inhibitors, showcasing the impact of substitutions on the indole moiety and the addition of a piperazine group.[2][3]
Table 2: SAR of 4-amino-1H-pyrazolo[3,4-d]pyrimidine Derivatives as DDR1 Inhibitors [4][5]
| Compound | R | DDR1 IC50 (nM) | HCT-116 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 6a | 2-fluorophenyl | 120 | 8.56 | 7.43 |
| 6c | 2,4-difluorophenyl | 44 | 4.00 | 3.36 |
| 6d | 2,6-difluorophenyl | 68 | 5.12 | 4.89 |
This table highlights the structure-activity relationship of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating that di-substitution on the phenyl ring enhances DDR1 inhibitory and anti-proliferative activity.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant Kinase (e.g., TBK1, DDR1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[6]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[6]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[6]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[6]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[6]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.[6]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell Proliferation Inhibition Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.[6]
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[6]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the evaluation of novel 4-amino-1H-pyrazolo[3,4-b]pyridine kinase inhibitors.
Caption: Simplified signaling pathway of TBK1 and the inhibitory action of 4-amino-1H-pyrazolo[3,4-b]pyridine analogs.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
The Cutting Edge of Kinase Inhibition: A Comparative Analysis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives
For Immediate Release
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. A promising class of compounds, 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives, has emerged, demonstrating significant inhibitory activity against several key oncogenic kinases. This guide provides a comprehensive in vitro kinase inhibition profile of these derivatives, juxtaposed with established inhibitors, offering researchers, scientists, and drug development professionals a clear, data-driven comparison.
In Vitro Kinase Inhibition Profile
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile backbone for the development of potent kinase inhibitors targeting various cancer-associated kinases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A series of 1H-pyrazolo[3,4-b]pyridine derivatives with a 2,6-dichloro-phenyl moiety have been identified as potent and selective FGFR inhibitors.[1] The data below compares the inhibitory activity (IC50) of a representative compound, 7n , with the known FGFR inhibitor, AZD4547 .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) |
| Derivative 7n | 1.2 | 2.5 | 3.1 | >1000 |
| AZD4547 | 0.8 | 1.9 | 2.3 | 24 |
Data sourced from "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors".[1]
Compound 7n demonstrates excellent potency against FGFR1, 2, and 3, comparable to AZD4547.[1] Crucially, it exhibits outstanding selectivity over VEGFR2, a common off-target kinase for many FGFR inhibitors, suggesting a potentially improved side-effect profile.[1]
Anaplastic Lymphoma Kinase (ALK) Inhibition
Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been engineered to potently inhibit ALK, including the crizotinib-resistant L1196M mutant.[2][3] The following table compares a lead compound, 10g , with the established ALK inhibitor, Crizotinib .
| Compound | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) | c-Met IC50 (nM) |
| Derivative 10g | <0.5 | <0.5 | >1000 |
| Crizotinib | 24 | 150 | 4 |
Data sourced from "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors".[2][3]
Derivative 10g shows exceptional potency against both wild-type ALK and the clinically relevant L1196M gatekeeper mutant, significantly surpassing the activity of Crizotinib against the mutant.[2][3] Furthermore, it displays excellent selectivity against c-Met.[2][3]
TANK-Binding Kinase 1 (TBK1) Inhibition
A distinct series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as highly potent inhibitors of TBK1, a key regulator of innate immunity. The inhibitory activities of a lead compound, 15y , are compared with the known TBK1 inhibitors, BX795 and MRT67307 .
| Compound | TBK1 IC50 (nM) |
| Derivative 15y | 0.2 |
| BX795 | 7.1 |
| MRT67307 | 28.7 |
Data sourced from "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study".[4]
Compound 15y demonstrates outstanding potency against TBK1, with an IC50 value in the sub-nanomolar range, making it significantly more potent than the reference inhibitors.[4]
Experimental Protocols
The determination of in vitro kinase inhibition is crucial for the evaluation of novel chemical entities. The following outlines a general experimental protocol for a radiometric kinase assay, a common method for quantifying kinase activity and inhibitor potency.
Materials:
-
Recombinant kinase enzyme (e.g., FGFR1, ALK, TBK1)
-
Peptide or protein substrate
-
Test inhibitor (this compound derivative or known inhibitor)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., 1% H3PO4)
-
Filter plates or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.
-
Initiation of Phosphorylation: Start the phosphorylation reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Separation of Phosphorylated Substrate: Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper to capture the phosphorylated substrate. Wash to remove unincorporated [γ-33P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the context and methodology of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow of an in vitro kinase inhibition assay.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-based Compounds as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive comparison of these compounds with alternative inhibitors, focusing on their mechanism of action, supported by experimental data and detailed protocols.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers, making it a prime target for therapeutic intervention. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the MAPK and PLCγ pathways.[1]
Comparative Efficacy of Pyrazolo[3,4-b]pyridine-based FGFR Inhibitors and Alternatives
The potency of various FGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro kinase inhibitory activity of a representative 1H-pyrazolo[3,4-b]pyridine derivative, Compound 7n, and compares it with other established FGFR inhibitors.
| Compound Class | Compound Name | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 7n | 1.2 | 3.1 | 2.5 | >1000 | 180 | [1] |
| Pyrazole | AZD4547 | 0.2 | 2.5 | 1.8 | 165 | 24 | [1] |
| Pyrimidine | Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | >10000 | [2] |
| Pyrido[2,3-d]pyrimidin-7(8H)-one | PRN1371 (covalent) | 0.6 | 1.3 | 4.1 | 19.3 | - | [3][4] |
| Pyrimidine | Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | - | [2] |
| Pyridine | Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | - | [2] |
| Pyrazolo[3,4-d]pyridazinone | Compound 1 | 114.5 | - | - | - | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vitro Cellular Activity
The anti-proliferative activity of these compounds is a crucial indicator of their therapeutic potential. The table below shows the IC50 values of Compound 7n in various cancer cell lines with known FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | Compound 7n IC50 (nM) | Reference |
| H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | 15 | [1] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 28 | [1] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 45 | [1] |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 35 | [1] |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of this compound-based compounds as FGFR inhibitors, a series of biochemical and cell-based assays are essential.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the direct inhibitory effect of a compound on the kinase activity of FGFR.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). Inhibition of tracer binding by the test compound leads to a decrease in the FRET signal.[6]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in 1X Kinase Buffer A.
-
Prepare a 3X solution of the FGFR1 kinase/Eu-anti-GST antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to the wells.
-
Add 5 µL of the 3X tracer solution to the wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
-
Data Analysis:
-
Calculate the emission ratio by dividing the acceptor/tracer emission (665 nm) by the antibody/donor emission (615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (CCK-8 Assay)
This assay assesses the ability of the compound to inhibit the growth of cancer cells dependent on FGFR signaling.
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product. The amount of formazan is directly proportional to the number of living cells.[7]
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cell lines with known FGFR alterations (e.g., SNU-16, KMS-11) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Western Blot Analysis of FGFR Signaling Pathway
This technique is used to confirm that the compound inhibits the phosphorylation of FGFR and its downstream signaling proteins.
Principle: Western blotting uses specific antibodies to detect the phosphorylation status of target proteins separated by gel electrophoresis. A decrease in the phosphorylation of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT) upon compound treatment confirms target engagement.[8][9]
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the test compound as described for the proliferation assay.
-
For cell lines that do not have high basal FGFR activity, stimulate with an appropriate FGF ligand for a short period before lysis.[10]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654) or other downstream targets overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total FGFR and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities to determine the relative decrease in phosphorylation.
-
Visualizing the Mechanism of Action
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: FGFR signaling pathway and the inhibitory action of pyrazolopyridine compounds.
Caption: Experimental workflow for Western Blot analysis of FGFR pathway inhibition.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
Head-to-head comparison of different synthetic routes to the pyrazolo[3,4-b]pyridine core
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1][2] The continued interest in this scaffold necessitates the development of efficient and versatile synthetic methodologies. This guide provides a head-to-head comparison of various synthetic routes to the pyrazolo[3,4-b]pyridine core, presenting quantitative data, detailed experimental protocols, and visualizations of the key synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrazole and, conversely, the formation of a pyrazole ring on a pyridine precursor.[1] This guide will focus on the more common and versatile approach of constructing the pyridine ring from a substituted aminopyrazole. The primary methods discussed include:
-
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials, offering high atom economy and operational simplicity.[3][4]
-
Condensation with 1,3-Dicarbonyl Compounds: A classical and widely used method involving the reaction of aminopyrazoles with various dicarbonyl compounds.[5]
-
Gould-Jacobs Reaction: A powerful method for the synthesis of 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines from aminopyrazoles and malonic acid derivatives.[6][7]
-
Modern Energy-Assisted Syntheses: The application of microwave irradiation and ultrasound to accelerate reaction times and improve yields.[8][9]
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for various synthetic routes to the pyrazolo[3,4-b]pyridine core, highlighting the differences in reaction conditions, times, and yields.
| Synthetic Route | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Multicomponent Reaction (Conventional) | 5-amino-3-methyl-1-phenylpyrazole, aromatic aldehyde, malononitrile | Sodium 1-dodecanesulfonate (SDS), Water, Reflux | 2-3 h | 85-95 | [4] |
| Multicomponent Reaction (Microwave) | 5-amino pyrazole, aroyl acetonitrile, aryl aldehyde | Solvent-free, 200°C | 10 min | up to 83 | [10] |
| Multicomponent Reaction (Ultrasound) | Benzaldehyde, ethyl cyanoacetate, 3-amino-5-methylpyrazole | p-TSA, Water, Sonication | 15-25 min | 88-96 | [11] |
| Condensation with 1,3-Dicarbonyls | 5-aminopyrazole, 1,3-dicarbonyl compound | Acetic acid, Reflux | Varies | 60-90 | [5] |
| Gould-Jacobs Reaction | 3-aminopyrazole, diethyl 2-(ethoxymethylene)malonate | Neat, 100-110°C, then POCl₃ | 1.5-12 h | Varies | [5] |
| One-Pot Reaction with Azlactones | 5-aminopyrazoles, 4-arylidene-2-phenyloxazol-5(4H)-ones | t-BuOK/DMSO, 150°C | 1.5 h | up to 81 | [11] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to the pyrazolo[3,4-b]pyridine core.
Caption: Multicomponent reaction pathway to pyrazolo[3,4-b]pyridines.
Caption: Gould-Jacobs synthesis of 4-chloropyrazolo[3,4-b]pyridines.
Experimental Protocols
This section provides detailed methodologies for key synthetic routes.
Three-Component Synthesis in Aqueous Media[4]
Reaction: Synthesis of 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
5-amino-3-methyl-1-phenylpyrazole (1 mmol)
-
Sodium 1-dodecanesulfonate (SDS) (0.1 mmol)
-
Water (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, 5-amino-3-methyl-1-phenylpyrazole, and SDS in water is stirred at room temperature for 5-10 minutes.
-
The reaction mixture is then heated to reflux and maintained for the time specified in the literature (typically 2-3 hours).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
If necessary, the crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.
Microwave-Assisted One-Pot Synthesis[10]
Reaction: Synthesis of substituted pyrazolo[3,4-b]pyridines.
Materials:
-
5-amino pyrazole (1 mmol)
-
Aroyl acetonitrile (1 mmol)
-
Aryl/heteroaryl aldehyde (1 mmol)
Procedure:
-
A mixture of the 5-amino pyrazole, aroyl acetonitrile, and aryl/heteroaryl aldehyde is placed in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at 200°C for 10 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The resulting solid is purified by column chromatography to yield the desired pyrazolo[3,4-b]pyridine.
Ultrasound-Assisted Synthesis[11]
Reaction: Synthesis of 3-Methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives.
Materials:
-
Appropriate benzaldehyde (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
3-amino-5-methylpyrazole (10 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol %)
-
Water (20 mL)
Procedure:
-
A mixture of the benzaldehyde, ethyl cyanoacetate, 3-amino-5-methylpyrazole, and p-TSA in water is placed in a two-necked flask.
-
An ultrasonic probe is inserted into the flask, and the reaction mixture is sonicated for a specified period (typically 15-25 minutes) at 50% power in a pulsed mode until a solid product separates out.
-
The solid product is collected by filtration, washed with water, and dried. No further purification is typically required.
Gould-Jacobs Reaction for 4-Chloro Derivatives[5]
Reaction: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines.
Materials:
-
3-aminopyrazole derivative (1 equiv)
-
Diethyl 2-(ethoxymethylene)malonate (1.1 equiv)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of the 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated at 100-110°C for 1.5 to 12 hours.
-
The reaction mixture is cooled, and excess diethyl 2-(ethoxymethylene)malonate is removed under reduced pressure.
-
The resulting intermediate is treated with an excess of POCl₃ and heated at reflux for several hours.
-
After cooling, the excess POCl₃ is carefully removed in vacuo.
-
The residue is cautiously poured onto crushed ice and neutralized with a suitable base (e.g., ammonia solution).
-
The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography.
Head-to-Head Comparison and Conclusion
Multicomponent Reactions (MCRs) stand out for their high efficiency, atom economy, and operational simplicity. They allow for the rapid assembly of complex molecules in a single step from readily available starting materials. The use of green solvents like water and energy-efficient techniques such as microwave and ultrasound irradiation further enhances their appeal, leading to significantly reduced reaction times and often eliminating the need for tedious purification steps.[4][8][11] These methods are highly recommended for the generation of libraries of diverse pyrazolo[3,4-b]pyridines for drug discovery screening.
Classical condensation with 1,3-dicarbonyls remains a robust and widely applicable method.[5] Its main advantage lies in the broad availability of both aminopyrazole and dicarbonyl starting materials, allowing for a wide range of substitutions on the final product. However, it often requires longer reaction times and higher temperatures compared to MCRs.
The Gould-Jacobs reaction provides a specific and reliable route to 4-hydroxy and, subsequently, 4-chloro-substituted pyrazolo[3,4-b]pyridines.[6] The 4-chloro substituent is a versatile handle for further functionalization through nucleophilic substitution reactions, making this route particularly valuable for medicinal chemistry applications where diversification at this position is desired.
Modern energy-assisted methods , particularly microwave and ultrasound irradiation, have demonstrated their superiority over conventional heating in many instances.[8][10][11] They offer dramatic reductions in reaction times (from hours to minutes), often lead to higher yields, and promote greener chemistry by reducing energy consumption and sometimes enabling solvent-free conditions.
References
- 1. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines | Revista Científica [revistas.udistrital.edu.co]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. preprints.org [preprints.org]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Assessing the selectivity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives against a panel of kinases
A detailed guide for researchers and drug development professionals on the kinase inhibitory profiles of 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives, complete with experimental data and protocols.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. These derivatives have demonstrated significant potential in targeting a range of kinases involved in critical cellular processes, including cell cycle regulation, signal transduction, and inflammatory responses. This guide provides a comparative assessment of the selectivity of various this compound derivatives against a panel of kinases, supported by experimental data and detailed methodologies to aid in further research and development.
Quantitative Assessment of Kinase Inhibition
The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes the IC50 values for a selection of these derivatives against various kinases, showcasing their potency and selectivity profiles.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 15y | TBK1 | 0.2 | BX795 | 7.1 |
| Compound 4a | FGFR1 | 0.3 | - | - |
| VEGFR2 | 365.9 | - | - | |
| Compound 7n | FGFR1 | - | - | - |
| FGFR2 | - | - | - | |
| FGFR3 | - | - | - | |
| Compound 10g | ALK-L1196M | <0.5 | - | - |
| ALK-wt | <0.5 | - | - | |
| ROS1 | <0.5 | - | - | |
| Compound C03 | TRKA | 56 | - | - |
| Compound 8h | DYRK1B | 3 | - | - |
| Compound 4 | CDK2/cyclin A2 | 240 | Roscovitine | 390 |
Note: The data presented is a compilation from multiple studies to illustrate the potential of the pyrazolopyridine scaffold. Direct comparison between compounds from different studies should be made with caution due to variations in assay conditions.
The data clearly indicates that derivatives of the this compound scaffold can be potent inhibitors of various kinases. For instance, compound 15y demonstrates exceptional potency against TANK-binding kinase 1 (TBK1) with an IC50 of 0.2 nM.[1] Similarly, compound 10g shows sub-nanomolar inhibitory activity against both wild-type and a mutant form of Anaplastic Lymphoma Kinase (ALK), as well as ROS1.[2] The selectivity of these compounds is also a key feature. For example, compound 4a is over 1200-fold more selective for FGFR1 over VEGFR2, highlighting the potential for developing highly specific kinase inhibitors from this scaffold.[3]
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of kinase inhibition. Below is a representative in vitro kinase inhibition assay methodology based on luminescence, which is a common technique used to evaluate the activity of these compounds.[4][5]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and DTT.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer to the desired concentration.
-
Substrate Solution: Prepare the specific peptide or protein substrate for the kinase of interest in the kinase buffer.
-
Test Compounds: Dissolve the this compound derivatives in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a kinase detection reagent (e.g., Kinase-Glo®). This reagent simultaneously measures the amount of ATP remaining in the well.
-
Measure the luminescence signal using a plate reader. The signal is inversely correlated with the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: A simplified signaling pathway involving key kinases.
Conclusion
Derivatives of this compound represent a versatile and potent class of kinase inhibitors. The data compiled in this guide demonstrates their ability to selectively target a range of kinases with high efficacy. The provided experimental protocol offers a standardized approach for evaluating the inhibitory potential of novel analogs. The continued exploration of this chemical scaffold holds significant promise for the development of next-generation targeted therapies for various diseases, including cancer and inflammatory disorders.[1][3][6][7]
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Bioactive Compounds Derived from 4-Chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioactive compounds derived from the 4-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold, focusing on their cross-reactivity profiles against a panel of kinases. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to numerous potent kinase inhibitors with applications in oncology and immunology.[1] Understanding the selectivity of these compounds is crucial for developing safe and effective therapeutics. This guide presents quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the evaluation and selection of these compounds for further research and development.
Introduction to this compound Derivatives
The this compound scaffold is a versatile starting point for the synthesis of a wide range of bioactive molecules.[2] Its structural resemblance to the purine core of ATP allows for competitive inhibition at the ATP-binding site of numerous kinases.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against several important kinase targets, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinase (TRK), and Monopolar Spindle 1 (Mps1) kinase.[3][4]
Cross-Reactivity Profiling: A Comparative Analysis
To objectively assess the selectivity of this compound derivatives, this guide compares a representative compound, Compound 15y (a potent TBK1 inhibitor), with established multi-kinase inhibitors BX795 and MRT67307 , which are often used as reference compounds in TBK1 inhibitor development.[3]
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity (IC50 values in nM) of Compound 15y, BX795, and MRT67307 against a panel of selected kinases. This data provides a snapshot of the compounds' selectivity profiles.
| Kinase Target | Compound 15y (IC50, nM) | BX795 (IC50, nM) | MRT67307 (IC50, nM) |
| TBK1 | 0.2 [3] | 6[5] | 19[6][7] |
| IKKε | - | 41[5] | 160[6][7] |
| PDK1 | - | 6[5] | - |
| Aurora B | - | >90% inhibition at 1µM[8] | >90% inhibition at 1µM[8] |
| MARK1 | - | - | 27[9] |
| MARK2 | - | - | 52[9] |
| MARK3 | - | - | 36[9] |
| MARK4 | - | - | 41[9] |
| NUAK1 | - | - | 230[9] |
| SIK1 | - | - | 250[9] |
| SIK2 | - | - | 67[9] |
| SIK3 | - | - | 430[9] |
| ULK1 | - | - | 45[9] |
| ULK2 | - | - | 38[9] |
| IKKα | No significant inhibition[3] | - | No significant inhibition[6] |
| IKKβ | No significant inhibition[3] | - | No significant inhibition[6] |
| JAK2 | - | - | >90% inhibition at 1µM[8] |
| MLK1 | - | - | >90% inhibition at 1µM[8] |
| MLK3 | - | - | >90% inhibition at 1µM[8] |
Experimental Protocols
Detailed methodologies for the key assays used to generate the cross-reactivity data are provided below. These protocols are based on standard industry practices and information from assay provider datasheets.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.[10][11]
Principle: A kinase phosphorylates a synthetic peptide substrate labeled with two fluorophores (coumarin and fluorescein). A development reagent containing a site-specific protease is then added. This protease only cleaves the non-phosphorylated peptide, disrupting the FRET between the two fluorophores. The ratio of coumarin to fluorescein emission is measured to determine the extent of phosphorylation.[10]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase, the FRET-peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add the test compound at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the Development Reagent to the reaction mix.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Measure the fluorescence with excitation at 400 nm and emission at 445 nm (coumarin) and 520 nm (fluorescein).
-
Calculate the emission ratio (Coumarin/Fluorescein) to determine the percentage of phosphorylation and subsequently the IC50 of the inhibitor.
-
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.[2][12][13]
Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer from a europium (Eu)-labeled anti-tag antibody bound to the kinase. When the tracer is bound to the kinase-antibody complex, FRET occurs. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[12]
Protocol:
-
Assay Preparation:
-
Prepare a solution of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a solution of the kinase tracer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Reaction:
-
In a microplate, add the test compound dilutions.
-
Add the kinase/antibody mixture.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Measure the TR-FRET signal using a plate reader with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm) to determine the degree of tracer displacement and the IC50 of the inhibitor.
-
Adapta® Universal Kinase Assay
The Adapta® Universal Kinase Assay is a homogeneous, fluorescence-based immunoassay for the detection of ADP produced during a kinase reaction.
Principle: The assay measures the amount of ADP generated by a kinase. This is achieved through a competitive binding reaction where ADP produced by the kinase displaces an Alexa Fluor® 647-labeled ADP tracer from a Eu-labeled anti-ADP antibody. The more ADP produced, the lower the TR-FRET signal.
Protocol:
-
Kinase Reaction:
-
Set up a kinase reaction containing the kinase, substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add a detection solution containing the Eu-anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the kinase reaction.
-
Incubate at room temperature for at least 30 minutes.
-
-
Detection:
-
Measure the TR-FRET signal as described for the LanthaScreen® assay.
-
The decrease in the emission ratio is proportional to the kinase activity, allowing for the determination of the inhibitor's IC50.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the kinase targets of this compound derivatives.
Caption: TBK1 Signaling Pathway and Inhibition.
Caption: ALK Signaling Pathway in Cancer.
Caption: TRK Signaling Pathway in Cancer.
Caption: Mps1 Signaling in Cell Cycle Control.
Conclusion
This guide provides a comparative framework for evaluating the cross-reactivity of bioactive compounds derived from the this compound scaffold. The presented data highlights the potential for developing highly selective inhibitors, such as Compound 15y for TBK1, as well as the promiscuous nature of some established kinase inhibitors like BX795 and MRT67307. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers in the field of drug discovery and development, facilitating informed decisions in the pursuit of novel and effective kinase-targeted therapies. Further comprehensive kinome scanning of novel derivatives is essential to fully characterize their selectivity profiles and therapeutic potential.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IKKe/TBK1 Inhibitor II, MRT67307 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of new catalysts for Suzuki coupling with 4-Chloro-1H-pyrazolo[3,4-b]pyridine
A Comparative Guide to Modern Catalysts for the Suzuki Coupling of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists, the 1H-pyrazolo[3,4-b]pyridine scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds. The efficient and selective arylation of the 4-chloro position of this heterocycle is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides a comparative overview of the performance of two leading palladium catalyst systems for this transformation: a Buchwald-type precatalyst (XPhos Pd G2) and a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalyst (PEPPSI-IPr).
While a direct, side-by-side comparison for the Suzuki coupling of this compound is not extensively documented in a single study, this guide synthesizes available data from studies on structurally similar heteroaryl chlorides to provide insights into their relative performance and optimal reaction conditions.
Comparative Performance of Catalytic Systems
The choice of catalyst is paramount in achieving high yields and reaction efficiency, especially with electron-deficient heteroaryl chlorides like this compound. Below is a summary of the performance of XPhos Pd G2 and PEPPSI-IPr in relevant Suzuki-Miyaura coupling reactions.
| Catalyst System | Substrate | Arylating Agent | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON (approx.) | TOF (approx. h⁻¹) |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenylboronic acid | 2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (µW) | 0.5 | 93[1][2] | 46.5 | 93 |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | Phenylboronic acid | 2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (µW) | 0.5 | 92[1][2] | 46 | 92 |
| PEPPSI-IPr | General Aryl Chlorides | Arylboronic acids | 1-3 | K₂CO₃ / KOtBu | Dioxane / IPA | RT - 80 | 2 - 18 | High | - | - |
Note: Data for XPhos Pd G2 is based on the coupling of a structurally similar substrate, 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1][2] Data for PEPPSI-IPr is generalized from its application with various aryl chlorides, as specific data for the target substrate was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction using the benchmarked catalysts are provided below. These protocols are intended as a robust starting point for researchers.
Protocol 1: Suzuki Coupling using XPhos Pd G2 Precatalyst
This protocol is adapted from a highly efficient microwave-assisted Suzuki-Miyaura cross-coupling of a related chloro-azaindole scaffold.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Solvent system: DMF/EtOH/H₂O (2:2:1)
-
Microwave vial
-
Magnetic stirrer
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Add the XPhos Pd G2 precatalyst (2 mol%).
-
Add the degassed solvent mixture of DMF/EtOH/H₂O.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: General Procedure for Suzuki Coupling using PEPPSI-IPr Catalyst
This generalized protocol is based on the established use of PEPPSI-IPr for the coupling of various aryl chlorides. Optimization for the specific substrate may be required.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
PEPPSI-IPr (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu) (2-3 equivalents)
-
Anhydrous 1,4-Dioxane or Isopropanol (IPA)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (K₂CO₃ or KOtBu, 2.5 eq.), and the PEPPSI-IPr catalyst (1-3 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane).
-
Seal the flask and heat the reaction mixture, typically between 60-80 °C, with stirring. For more reactive substrates, the reaction may proceed at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Selection and Workflow Visualization
Catalyst Characteristics:
-
XPhos Pd G2: A second-generation Buchwald precatalyst known for its high reactivity and efficiency in coupling challenging substrates, including heteroaryl chlorides.[1][2] It readily forms the active monoligated Pd(0) species.
-
PEPPSI-IPr: A highly stable N-heterocyclic carbene (NHC)-palladium precatalyst. Its primary advantage is its exceptional stability to air and moisture, allowing for easier handling without the need for a glovebox. It is effective for a broad range of cross-coupling reactions.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki coupling of this compound.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive operational and disposal plan for 4-Chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound often utilized in pharmaceutical research.
This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the proper disposal of this compound, emphasizing safety and environmental responsibility. Due to its chemical properties as a chlorinated pyridine derivative, this compound is classified as a hazardous waste.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed or inhaled, and it can cause significant skin and eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Adherence to strict safety protocols is mandatory to minimize exposure risks.
Table 1: Hazard and Safety Data for this compound
| Parameter | Information | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1] |
| RCRA Waste Code | U196 (for Pyridine and its derivatives) | |
| Recommended PPE | Chemical safety goggles, butyl rubber or PVA gloves, lab coat, and appropriate respiratory protection. Nitrile gloves are not recommended.[2] | [2] |
Disposal Procedures
The recommended and safest method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Experimental Protocol 1: Preparation of Waste for Incineration
This protocol details the steps for preparing solid and liquid waste containing this compound for collection by a certified waste disposal service.
Materials:
-
Waste this compound (solid or in solution)
-
Compatible hazardous waste container (e.g., high-density polyethylene or glass) with a screw cap[2]
-
Flammable solvent (e.g., ethanol or a mixture of solvents compatible with the incinerator's requirements)
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite or sand) for spills[4]
Procedure:
-
Segregation of Waste: Collect all waste containing this compound separately from other waste streams.[2] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[2]
-
Solid Waste:
-
Place pure solid this compound directly into a designated, labeled hazardous waste container.
-
For contaminated materials (e.g., weighing paper, gloves), place them in a separate, sealed bag within the main hazardous waste container.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, ensure the solvent is compatible with other contents of your liquid hazardous waste container.
-
It is recommended to dilute the solution with a flammable solvent to a concentration suitable for incineration. While specific concentration limits depend on the disposal facility, a general guideline is to keep the concentration of halogenated compounds low to minimize the formation of harmful byproducts during incineration.
-
-
Container Labeling:
-
Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[2]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
List all constituents and their approximate percentages.
-
The date accumulation started.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[2]
-
-
Waste Pickup:
-
Once the container is full or has reached the designated accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Experimental Protocol 2: Spill Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE) as listed in Table 1
-
Inert absorbent material (vermiculite, sand, or commercial sorbent pads)[4]
-
Sealable plastic bags or a designated hazardous waste container for spill cleanup materials[4]
-
Decontamination solution (e.g., soap and water)
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Contain the Spill: Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material.[4]
-
Absorb the Spill: Cover the spill with the absorbent material and allow it to fully absorb the chemical.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable plastic bag or a designated hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Incineration Parameters
For licensed disposal facilities, specific incineration conditions are required for the effective and safe destruction of halogenated organic compounds.
Table 2: Recommended Incineration Parameters for Chlorinated Pyridine Compounds
| Incineration Type | Temperature Range (°C) | Residence Time | Key Considerations |
| Rotary Kiln Incineration | 820 - 1600 | Seconds to hours | Suitable for solid and liquid waste.[3] |
| Liquid Injection Incineration | 650 - 1600 | 0.1 - 2 seconds | For liquid waste.[3] |
| Fluidized Bed Incineration | 450 - 980 | Seconds to longer for solids | Efficient heat transfer.[3] |
For waste containing more than 1% halogenated organic substances (expressed as chlorine), a minimum incineration temperature of 1100°C is recommended to ensure complete destruction.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling 4-Chloro-1H-pyrazolo[3,4-b]pyridine
Essential Safety and Handling Guide for 4-Chloro-1H-pyrazolo[3,4-b]pyridine
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 29274-28-0
-
Molecular Formula: C₆H₄ClN₃[1]
-
Molecular Weight: 153.57 g/mol [1]
Hazard Summary: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A full-face shield should be worn over goggles when there is a higher risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][6] Gloves must be inspected prior to use. Wash and dry hands after handling.[7] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[3][5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.[2][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[7][9] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure. The following procedures should be followed:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[9] All operations should be carried out in a well-ventilated area or a chemical fume hood.[2][8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is in a refrigerator.
Spill Management and Disposal Plan
-
Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[5] Collect the absorbed material into a suitable, labeled container for disposal.[10] Clean the spill area thoroughly.[5] Do not let this chemical enter the environment.[9]
-
Disposal: Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[5][9] Waste should be placed in a clearly labeled, sealed container for hazardous waste disposal.[5][10] Do not dispose of the chemical down the drain.[2]
Experimental Protocol: Safe Handling and Disposal Workflow
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling and Use:
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize dust inhalation.
-
Use non-sparking tools to prevent ignition sources.[2]
-
Keep containers tightly closed when not in use.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and restrict access.
-
Follow the spill management procedures outlined above.
-
-
Decontamination and Waste Collection:
-
Wipe down all surfaces and equipment that have come into contact with the chemical.
-
Collect all contaminated materials, including disposable PPE, in a designated, labeled hazardous waste container.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed disposal company, following all institutional and regulatory guidelines.[10]
-
Process Flow Diagram
References
- 1. This compound - CAS:29274-28-0 - Abovchem [abovchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. capotchem.com [capotchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
